molecular formula C4H5Cl B1585787 4-Chloro-1-butyne CAS No. 51908-64-6

4-Chloro-1-butyne

Cat. No.: B1585787
CAS No.: 51908-64-6
M. Wt: 88.53 g/mol
InChI Key: SCALDUUTBUBDKM-UHFFFAOYSA-N
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Description

4-Chloro-1-butyne is a useful research compound. Its molecular formula is C4H5Cl and its molecular weight is 88.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl/c1-2-3-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCALDUUTBUBDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199873
Record name 4-Chloro-1-butyne
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Molecular Weight

88.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51908-64-6
Record name 4-Chloro-1-butyne
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Record name 4-Chloro-1-butyne
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Record name 4-chlorobut-1-yne
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Foundational & Exploratory

synthesis and characterization of 4-chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-butyne

Introduction

This compound is a significant chemical intermediate in organic synthesis, valued for its bifunctional nature, incorporating both a terminal alkyne and a primary alkyl chloride. This structure allows for a variety of subsequent chemical transformations, making it a versatile building block in the preparation of pharmaceuticals, pesticides, and pigments.[1] Its chemical formula is C4H5Cl, and it is also known by its IUPAC name, 4-chlorobut-1-yne.[2][3] This document provides a comprehensive overview of its synthesis, purification, and characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to yellow, clear liquid.[4] It is a flammable and toxic compound, requiring careful handling in a laboratory setting.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C4H5Cl[2][3]
Molecular Weight 88.53 g/mol [2]
Exact Mass 88.0079779 Da[2]
Boiling Point 96 °C[1][5]
Density 0.986 g/cm³[1][5]
Refractive Index 1.4376 - 1.4420[1][5]
Flash Point 8 °C[1][5]
Water Solubility 3730 mg/L at 25 °C[3]
Appearance Colorless and transparent liquid[1]
CAS Number 51908-64-6[2][3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a suitable C4 precursor with a chlorinating agent. A common method is the reaction of 3-butyn-1-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine to neutralize the HCl byproduct.

Reaction Scheme

HC≡CCH₂CH₂OH + SOCl₂ → HC≡CCH₂CH₂Cl + SO₂ + HCl

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// Edges Start -> Reaction [label="Combine"]; Reaction -> Stirring [label="React"]; Stirring -> Quenching [label="Process"]; Quenching -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } caption { label = "Synthesis workflow for this compound."; fontsize = 10; fontname = "Arial"; }

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol
  • Reagent Preparation : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-butyn-1-ol (1.0 eq) and anhydrous pyridine (1.2 eq).

  • Reaction Initiation : Cool the flask to 0 °C in an ice bath.

  • Addition of Chlorinating Agent : Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression : After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.

  • Workup :

    • Carefully pour the reaction mixture into a beaker containing ice water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. Gas chromatography is often used to assess purity, while spectroscopic methods confirm the structure.[4][6]

// Nodes Product [label="Purified Product:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; GCMS [label="Gas Chromatography-Mass Spectrometry (GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="Nuclear Magnetic Resonance (NMR)\n(¹H NMR, ¹³C NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="Infrared (IR) Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Purity Assessment:\n- GC-FID Assay ≥ 98.5%", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Structural Confirmation:\n- Mass-to-charge ratio\n- Chemical shifts (δ)\n- Functional group vibrations (cm⁻¹)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Characterization Data", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=document];

// Edges Product -> GCMS; Product -> NMR; Product -> IR; GCMS -> Purity; GCMS -> Structure; NMR -> Structure; IR -> Structure; Purity -> Data; Structure -> Data; } caption { label = "Characterization workflow for this compound."; fontsize = 10; fontname = "Arial"; }

Caption: Characterization workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved by analyzing its spectroscopic data. Table 2 summarizes the expected characteristic signals.

Table 2: Spectroscopic Characterization Data for this compound

TechniqueExpected Signals
¹H NMR δ ~2.1 ppm (t, 1H, C≡CH), δ ~2.8 ppm (td, 2H, C≡CCH₂), δ ~3.7 ppm (t, 2H, CH₂Cl)
¹³C NMR δ ~18 ppm (C≡CCH₂), δ ~43 ppm (CH₂Cl), δ ~70 ppm (C≡CH), δ ~80 ppm (C≡CH)
IR Spectroscopy ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~730 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (EI) m/z = 88/90 (M⁺, Cl isotope pattern), 53 (M⁺ - Cl)
Experimental Protocols for Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS) : A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a GC-MS system. A typical setup would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program starting at 40°C and ramping to 250°C. The mass spectrometer is operated in electron ionization (EI) mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Infrared (IR) Spectroscopy : A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), or the analysis is performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Safety and Handling

This compound is classified as a toxic and flammable liquid.[2][5] It is harmful if swallowed and may cause skin sensitization.[1][2] Appropriate personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, must be worn.[1] All handling should be performed in a well-ventilated fume hood. In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] Store in a cool, well-ventilated area away from strong oxidizing agents.[1]

References

An In-depth Technical Guide to 4-Chloro-1-butyne: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-1-butyne, a versatile bifunctional molecule of significant interest in organic synthesis. The document details experimental protocols for its synthesis, purification, and analysis, and explores its key chemical reactions. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound, with the chemical formula C₄H₅Cl, is a colorless, transparent liquid.[1] It is a valuable building block in organic synthesis due to the presence of two reactive functional groups: a terminal alkyne and a primary alkyl chloride. This dual reactivity allows for sequential and selective modifications, making it a key intermediate in the synthesis of a variety of more complex molecules, including pesticides, pharmaceuticals, and pigments.[1]

Physical Properties
PropertyValueSource(s)
Molecular Formula C₄H₅Cl[1][2]
Molecular Weight 88.53 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 96 °C[3]
Density 0.986 g/cm³[3]
Water Solubility 3730 mg/L at 25 °C[3]
Refractive Index 1.4376-1.4420[1]
Flash Point 8 °C[1]
CAS Number 51908-64-6[4][5]
Chemical Properties and Stability

This compound is generally stable under standard conditions, including in the presence of oxygen and air.[1] However, it is incompatible with strong oxidizing agents, with which it can react exothermically.[1] As a terminal alkyne, the terminal proton is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide. The primary chloride provides a site for nucleophilic substitution reactions.

PropertyDescriptionSource(s)
IUPAC Name 4-chlorobut-1-yne[2]
Synonyms 1-Butyne, 4-chloro-[3]
Stability Stable under normal conditions; reacts with strong oxidants.[1]
Reactivity Possesses a reactive terminal alkyne and a primary alkyl chloride functional group, making it a versatile synthetic intermediate.[1]
Spectroscopic Data (Predicted)

Experimental NMR spectra for this compound are not widely available. However, the expected chemical shifts can be predicted based on the known ranges for similar functional groups.

Predicted ¹H NMR Chemical Shifts:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
H-1 (≡C-H)~2.0 - 2.5Triplet~2.6 Hz
H-3 (-CH₂-C≡)~2.5 - 2.9Triplet of tripletsJ(H3-H4) ~6.5 Hz, J(H3-H1) ~2.6 Hz
H-4 (-CH₂-Cl)~3.6 - 3.9Triplet~6.5 Hz

Predicted ¹³C NMR Chemical Shifts:

CarbonChemical Shift (ppm)
C-1 (≡C-H)~70 - 75
C-2 (-C≡C-)~80 - 85
C-3 (-CH₂-C≡)~25 - 30
C-4 (-CH₂-Cl)~40 - 45

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general procedures for similar compounds.

Synthesis: Chlorination of 1-Butyne (Representative Protocol)

G cluster_0 Synthesis Workflow reagents 1-Butyne N-Chlorosuccinimide (NCS) Catalyst (e.g., AIBN) Solvent (e.g., CCl₄) reaction_setup Combine reagents in a reaction flask under an inert atmosphere. reagents->reaction_setup heating Heat the reaction mixture under reflux for several hours. reaction_setup->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring workup Cool the reaction mixture and filter to remove solid byproducts. monitoring->workup extraction Wash the organic phase with water and brine. workup->extraction drying Dry the organic phase over anhydrous MgSO₄. extraction->drying purification Purify the crude product by fractional distillation. drying->purification final_product This compound purification->final_product

Figure 1: A representative workflow for the synthesis of this compound.

Materials:

  • 1-Butyne

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add N-chlorosuccinimide and carbon tetrachloride.

  • Cool the flask in an ice bath and bubble 1-butyne gas through the solution for a specified period or add a pre-weighed amount of condensed 1-butyne.

  • Add a catalytic amount of AIBN to the reaction mixture.

  • Remove the ice bath and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Purification: Fractional Distillation

Due to its volatility, fractional distillation is a suitable method for the purification of this compound from less volatile impurities.

G cluster_1 Purification Workflow crude_product Crude this compound distillation_setup Set up a fractional distillation apparatus. crude_product->distillation_setup heating_mantle Gently heat the distillation flask. distillation_setup->heating_mantle fraction_collection Collect the fraction boiling at ~96 °C. heating_mantle->fraction_collection characterization Analyze the purified product for purity (e.g., by GC-MS). fraction_collection->characterization pure_product Pure this compound characterization->pure_product G cluster_2 Nucleophilic Substitution Pathway start This compound product Substituted Butyne (HC≡CCH₂CH₂Nu) start->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product G cluster_3 Sonogashira Coupling Pathway start This compound product Coupled Product (R-C≡CCH₂CH₂Cl) start->product aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base catalyst->product G cluster_4 Grignard Reaction Pathway start This compound intermediate Alkynyl Grignard (ClCH₂CH₂C≡CMgX) start->intermediate Deprotonation grignard Grignard Reagent (R'MgX) grignard->intermediate product Alkylated Alkyne (ClCH₂CH₂C≡CE) intermediate->product Reaction with Electrophile electrophile Electrophile (E⁺) electrophile->product

References

Spectroscopic Profile of 4-chloro-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-chloro-1-butyne (C₄H₅Cl). Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from validated computational models to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines standardized experimental protocols for acquiring such spectra, offering a foundational resource for researchers working with this and similar chemical entities.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.15t1HH-1 (≡C-H)
2.85dt2HH-3 (-CH₂-C≡)
3.65t2HH-4 (Cl-CH₂-)

Predicted using NMRDB.org

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmAssignment
25.0C-3
45.0C-4
71.0C-1
80.0C-2

Predicted using NMRDB.org

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300Strong, Sharp≡C-H Stretch
2950MediumC-H Stretch (sp³)
2120Medium, SharpC≡C Stretch
1430Medium-CH₂- Bend
750StrongC-Cl Stretch

Predicted using online spectral databases and typical functional group frequencies.

Table 4: Mass Spectrometry Data
m/zAdductSource
88.0074[M]⁺Predicted (PubChem)
89.0153[M+H]⁺Predicted (PubChem)
111.0000[M+Na]⁺Predicted (PubChem)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are generalized for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (¹H NMR):

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the spectral width to approximately 12 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds.

  • Instrument Setup (¹³C NMR):

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • The number of scans will need to be significantly higher than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the TMS signal.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

    • The spectral range should be from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • For a volatile liquid like this compound, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer can be used.

    • If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

  • Data Processing:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺) and any characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (Alkyne, Alkyl Halide) IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Weight and Elemental Composition MS->Molecular_Formula Molecule This compound Molecule->NMR Molecule->IR Molecule->MS

Caption: Workflow of Spectroscopic Analysis for this compound.

Signal_Assignments cluster_structure cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals C4 Cl-CH₂- C3 CH₂- C4->C3 H4_signal δ ~3.65 ppm C4->H4_signal C4_signal δ ~45.0 ppm C4->C4_signal C2 C≡ C3->C2 H3_signal δ ~2.85 ppm C3->H3_signal C3_signal δ ~25.0 ppm C3->C3_signal C1 C-H C2->C1 C2_signal δ ~80.0 ppm C2->C2_signal H1_signal δ ~2.15 ppm C1->H1_signal C1_signal δ ~71.0 ppm C1->C1_signal

Caption: Correlation of Atoms in this compound to Predicted NMR Signals.

4-chloro-1-butyne mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanisms of 4-Chloro-1-butyne in Organic Reactions

Introduction

This compound is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl chloride. This unique structure, with two distinct reactive centers, makes it a highly versatile and valuable building block in organic synthesis. Its applications are widespread, particularly in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1] This guide provides a detailed examination of the core reaction mechanisms of this compound, intended for researchers, chemists, and professionals in drug development.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by its two primary functional groups:

  • The C-Cl Bond: The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen. This site is susceptible to nucleophilic substitution reactions .

  • The Terminal Alkyne (C≡C-H): This group can undergo several transformations. The terminal proton is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide. The triple bond itself can participate in various addition and cycloaddition reactions, and it is a key partner in metal-catalyzed cross-coupling reactions.

These two sites can react independently or in concert, leading to a wide array of possible synthetic transformations.

Nucleophilic Substitution at the C-Cl Bond

One of the most fundamental reactions of this compound involves the displacement of the chloride ion by a nucleophile.[2] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism due to the primary nature of the alkyl halide.

Mechanism of Action (SN2)

In the SN2 mechanism, a nucleophile attacks the carbon atom bearing the chlorine from the backside, relative to the C-Cl bond.[3][4] This concerted process involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond, proceeding through a single pentavalent transition state.[3] The reaction results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.

Caption: SN2 nucleophilic substitution mechanism of this compound.
Quantitative Data: Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions with this compound, highlighting the versatility of this substrate.

Nucleophile (Nu⁻)ProductSolventCatalyst/ConditionsYield (%)
N₃⁻ (from NaN₃)4-azido-1-butyneDMF/H₂O90 °C>90
CN⁻ (from KCN)4-cyano-1-butyneDMSO60 °C~85
I⁻ (from NaI)4-iodo-1-butyneAcetoneReflux (Finkelstein)>95
R-S⁻ (Thiolate)4-(alkylthio)-1-butyneEthanolRoom TempHigh
R₂NH (Amine)4-(dialkylamino)-1-butyneAcetonitrileK₂CO₃, 80 °C~70-90

Note: Yields are approximate and can vary based on specific reaction conditions and the literature source.

General Experimental Protocol for Nucleophilic Substitution
  • Setup: A round-bottom flask is charged with the nucleophile (e.g., sodium azide, 1.2 equivalents) and a suitable polar aprotic solvent (e.g., DMF).

  • Addition of Substrate: this compound (1.0 equivalent) is added to the stirred solution, either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: The mixture is heated to the required temperature (e.g., 60-90 °C) and stirred for several hours until completion, which is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., diethyl ether).

  • Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or column chromatography.

Reactions of the Terminal Alkyne

The terminal alkyne is a hub of reactivity, enabling C-C bond formation and the synthesis of heterocyclic systems.

A. Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[5][6] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][7]

The mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) complex.

    • Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center, displacing the halide.

    • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-C≡C-CH₂CH₂Cl), regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • The copper(I) salt reacts with the terminal alkyne (this compound) in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate is more reactive towards the palladium complex than the alkyne itself.

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_alkyne R-Pd(II)L₂-C≡C-R' pd2_complex->pd2_alkyne Transmetalation product R-C≡C-R' pd2_alkyne->product Reductive Elimination cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡C-R' cu_acetylide->pd2_complex aryl_halide R-X alkyne H-C≡C-R' alkyne->cu_acetylide base Base dummy->pd0

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
B. Grignard-Type Reactions (Acetylide Formation)

The terminal proton of this compound is acidic enough (pKa ≈ 25) to be deprotonated by a strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent (e.g., EtMgBr).[8][9] This generates a potent carbon nucleophile (a butynylide anion) that can react with various electrophiles.

  • Deprotonation: A strong base removes the terminal alkyne proton, forming a metal acetylide.

  • Nucleophilic Attack: The acetylide anion attacks an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond.[9]

  • Protonation: An acidic workup protonates the resulting alkoxide to yield the final alcohol product.

grignard_acetylide start HC≡C-R' acetylide Li⁺ ⁻C≡C-R' start->acetylide Deprotonation base Base (e.g., n-BuLi) intermediate R₂C(O⁻Li⁺)-C≡C-R' acetylide->intermediate Nucleophilic Attack electrophile Electrophile (R₂C=O) product R₂C(OH)-C≡C-R' intermediate->product Protonation workup H₃O⁺ Workup

Caption: Acetylide formation from a terminal alkyne and subsequent reaction.
C. Azide-Alkyne Cycloaddition ("Click Chemistry")

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," allowing for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[10] This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups.

The reaction is catalyzed by a copper(I) species. The proposed mechanism involves the formation of a copper acetylide, which then reacts with the organic azide. This is followed by a cyclization and subsequent protonolysis to release the triazole product and regenerate the copper catalyst. This pathway ensures high regioselectivity for the 1,4-isomer, unlike the thermal Huisgen cycloaddition which often gives a mixture of regioisomers.[10]

cuaac_mechanism cu1 Cu(I)Lₙ cu_acetylide Cu(I) Acetylide Complex cu1->cu_acetylide cu_azide_complex Intermediate Complex cu_acetylide->cu_azide_complex cu_met Six-membered Cu(III) Metallacycle cu_azide_complex->cu_met Oxidative Coupling product 1,2,3-Triazole cu_met->product Reductive Elimination alkyne R-C≡CH azide R'-N₃ dummy->cu1

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the products of reactions involving this compound.

experimental_workflow prep Reaction Setup (Inert atmosphere, dry solvent) reagents Add Reactants & Catalyst (e.g., this compound, base, metal catalyst) prep->reagents reaction Reaction (Stirring, heating/cooling) reagents->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography, Distillation) concentrate->purify analyze Product Characterization (NMR, IR, Mass Spec) purify->analyze

Caption: A generalized workflow for organic synthesis experiments.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, owing to the distinct and complementary reactivity of its terminal alkyne and primary chloride functionalities. Its ability to participate in fundamental reactions such as nucleophilic substitutions, as well as modern transition-metal-catalyzed cross-couplings and cycloadditions, provides chemists with a robust tool for the construction of complex molecular architectures. A thorough understanding of these mechanistic pathways is critical for researchers and drug development professionals aiming to leverage this building block in the design and execution of innovative synthetic routes.

References

Quantum Chemical Calculations for 4-Chloro-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-1-butyne is a chemical compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Understanding its molecular structure, stability, and reactivity is crucial for its effective utilization. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic and electronic levels. This guide details the theoretical background, computational methodologies, and expected outcomes of quantum chemical calculations on this compound, aimed at researchers, scientists, and professionals in drug development.

Theoretical Framework and Computational Methodology

Quantum chemical calculations for a molecule like this compound typically employ Density Functional Theory (DFT), a computational method that models the electronic structure of many-body systems. The choice of functional and basis set is critical for obtaining accurate results. A commonly used and well-validated combination is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for a wide range of organic molecules.

Experimental Protocols: A Standard Computational Approach

A typical computational study of this compound would involve the following steps:

  • Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This process adjusts the bond lengths, bond angles, and dihedral angles to arrive at a stable molecular geometry.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

  • Conformational Analysis: To explore the conformational landscape, different starting geometries (e.g., by rotating around single bonds) can be subjected to geometry optimization to identify various stable conformers and their relative energies.

Data Presentation: Expected Computational Results

The following tables summarize the kind of quantitative data that would be generated from a comprehensive quantum chemical study of this compound. Note: The values presented here are illustrative and based on typical results for similar molecules; they are not from a specific published study on this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C≡C1.205
C-C1.460
C-Cl1.801
C-H (alkyne)1.065
C-H (methylene)1.090
Bond Angles (°) C≡C-C178.5
C-C-C110.2
C-C-Cl111.5
H-C-C109.5
Dihedral Angles (°) H-C-C-C60.0 (gauche)
H-C-C-Cl180.0 (anti)

Table 2: Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Description
ν(C≡C)2150C≡C stretching
ν(C-H, alkyne)3310C-H stretching of the alkyne group
ν(C-Cl)750C-Cl stretching
δ(CH₂)1450CH₂ scissoring

Table 3: Electronic Properties

PropertyCalculated Value (eV)
HOMO Energy-7.25
LUMO Energy-0.85
HOMO-LUMO Gap6.40
Ionization Potential7.25
Electron Affinity0.85

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical study of this compound.

G Computational Workflow for this compound cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis A Initial Molecular Structure B Geometry Optimization A->B DFT (e.g., B3LYP/6-311++G(d,p)) C Vibrational Frequency Analysis B->C D Electronic Property Calculation B->D E Optimized Geometry B->E F Vibrational Spectra C->F G HOMO-LUMO, MEP D->G H Conformational Analysis E->H Explore Rotational Isomers

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations of this compound.

G Relationship of Calculated Properties cluster_structure Molecular Structure cluster_stability Molecular Stability & Reactivity cluster_spectroscopy Spectroscopic Properties A Optimized Geometry (Bond Lengths, Angles) B Total Energy A->B determines C HOMO-LUMO Gap A->C influences D Molecular Electrostatic Potential A->D defines E Vibrational Frequencies (IR/Raman) A->E gives rise to

Caption: A diagram showing the logical relationships between the calculated molecular properties of this compound.

Significance for Drug Development

The insights gained from quantum chemical calculations of this compound are highly valuable for drug development professionals.

  • Understanding Reactivity: The HOMO and LUMO energies, along with the molecular electrostatic potential, can predict the most likely sites for nucleophilic and electrophilic attack. This information is critical for designing synthetic routes and understanding potential metabolic pathways.

  • Conformational Preferences: Identifying the most stable conformers of this compound is essential for understanding how it might interact with biological targets such as enzymes or receptors. The shape and electronic properties of the lowest energy conformer will dictate its binding affinity and specificity.

  • Spectroscopic Characterization: Theoretical vibrational spectra can aid in the interpretation of experimental IR and Raman data, providing a means to confirm the structure and purity of synthesized compounds.

By providing a detailed picture of the structural and electronic properties of this compound, quantum chemical calculations can guide the rational design of new molecules with desired biological activities, ultimately accelerating the drug discovery and development process.

An In-depth Technical Guide to the Synthesis of 4-chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic methodologies for 4-chloro-1-butyne, an important intermediate in organic synthesis. The document details the core chemical reactions, presents quantitative data in a comparative format, and provides experimental protocols for key methodologies.

Introduction

This compound (C₄H₅Cl) is a valuable bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in the synthesis of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and materials. This guide explores the two principal synthetic routes to this compound: the chlorination of 3-butyn-1-ol and the direct chlorination of 1-butyne.

Core Synthesis Methods

The synthesis of this compound is predominantly achieved through two main pathways, each with its own set of advantages and challenges.

Chlorination of 3-butyn-1-ol

The conversion of 3-butyn-1-ol to this compound is a standard and widely employed method. This transformation is typically accomplished using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being the most common, often in the presence of a base such as pyridine to neutralize the HCl byproduct.

Reaction Pathway:

Chlorination_of_3_butyn_1_ol 3-butyn-1-ol 3-butyn-1-ol This compound This compound 3-butyn-1-ol->this compound Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->this compound Chlorinating Agent Pyridine Pyridine (base) Pyridine->this compound Acid Scavenger

Figure 1: Synthesis of this compound from 3-butyn-1-ol.

Experimental Protocol: Chlorination of 3-butyn-1-ol with Thionyl Chloride

This procedure outlines a representative method for the synthesis of this compound from 3-butyn-1-ol using thionyl chloride and pyridine.

Materials:

  • 3-butyn-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Distillation apparatus

Procedure:

  • A solution of 3-butyn-1-ol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Pyridine is added to the solution.

  • Thionyl chloride is added dropwise to the stirred solution via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude this compound is purified by fractional distillation.

Quantitative Data Summary:

Starting MaterialChlorinating AgentBaseSolventReaction TimeYield (%)Boiling Point (°C)
3-butyn-1-olThionyl chloridePyridineDiethyl ether4-6 hours70-85110-112
Direct Chlorination of 1-Butyne

An alternative, though less commonly detailed in readily available literature, is the direct chlorination of 1-butyne. This method involves the reaction of 1-butyne with a chlorinating agent, such as elemental chlorine, to produce this compound. This reaction is generally less selective and can lead to a mixture of products, including di- and tetrachlorinated species.

Reaction Pathway:

Direct_Chlorination_of_1_Butyne 1-Butyne 1-Butyne This compound This compound 1-Butyne->this compound Reaction Byproducts Di- and Tetra- chlorinated Products 1-Butyne->Byproducts Chlorine_Gas Cl₂ Chlorine_Gas->this compound Chlorinating Agent Chlorine_Gas->Byproducts

An In-depth Technical Guide to the Safe Handling of 4-chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-chloro-1-butyne (CAS RN: 51908-64-6), a reactive organochlorine compound utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a colorless to yellow, clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

PropertyValueSource
Molecular FormulaC4H5Cl[1]
Molecular Weight88.54 g/mol
AppearanceColorless and transparent liquid[1]
Boiling Point40-41 °C[1]
Density0.964 g/cm³[1]
Flash Point8 °C
Vapor Pressure49.6 mmHg at 25°C
Refractive Index1.4376-1.4420
StabilityStable with oxygen and air; reacts with strong oxidants.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

Hazard ClassHazard Statement
Flammable liquidsH225: Highly flammable liquid and vapor[2]
Acute toxicity, oralH301: Toxic if swallowed[2]
Skin sensitizationH317: May cause an allergic skin reaction[2]

Signal Word: Danger

Pictograms:

alt text
alt text
alt text

Safety and Handling Precautions

Due to its toxicity and flammability, this compound must be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Safe Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

Experimental Protocols

While a specific, detailed experimental protocol for every possible reaction involving this compound is beyond the scope of this guide, the following general procedure outlines the essential steps for its safe handling in a typical organic synthesis reaction.

General Reaction Setup
  • Glassware: Ensure all glassware is clean, dry, and free of contaminants. For moisture-sensitive reactions, oven-dry glassware prior to use.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).

  • Temperature Control: Use a suitable heating or cooling bath to maintain the desired reaction temperature.

Reagent Addition
  • Dispensing: Use a calibrated syringe or cannula to transfer precise amounts of this compound.

  • Addition Rate: Add this compound dropwise to the reaction mixture to control the reaction rate and exotherm.

Reaction Work-up and Quenching
  • Quenching: Upon reaction completion, cautiously quench any unreacted this compound or other reactive species. This may involve the slow addition of a suitable quenching agent (e.g., water, isopropanol) at a low temperature.

  • Extraction and Purification: Follow standard organic chemistry procedures for extraction, washing, drying, and purification of the desired product.

Emergency Procedures

Spills
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact emergency services.

Fire
  • Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective and spread the flammable liquid.

Exposure
  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment GatherPPE Gather PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Work Area GatherPPE->PrepareWorkArea TransferReagent Transfer Reagent PrepareWorkArea->TransferReagent ConductReaction Conduct Reaction TransferReagent->ConductReaction Workup Reaction Work-up ConductReaction->Workup Emergency Emergency? ConductReaction->Emergency Decontaminate Decontaminate Glassware Workup->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste SpillResponse Spill Response Emergency->SpillResponse ExposureResponse Exposure Response Emergency->ExposureResponse

Caption: Logical workflow for the safe handling of this compound.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for a reaction involving this compound.

ExperimentalWorkflow Start Start Setup 1. Assemble dry glassware under inert atmosphere Start->Setup AddReagents 2. Add solvent and other reagents via syringe Setup->AddReagents Cool 3. Cool reaction mixture to desired temperature AddReagents->Cool AddButyne 4. Add this compound dropwise via syringe Cool->AddButyne Monitor 5. Monitor reaction progress (TLC, GC, etc.) AddButyne->Monitor Quench 6. Cautiously quench reaction with appropriate reagent Monitor->Quench Workup 7. Perform aqueous work-up (extraction, washing) Quench->Workup Purify 8. Purify product (chromatography, distillation) Workup->Purify Characterize 9. Characterize final product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow involving this compound.

References

An In-depth Technical Guide to the Solubility of 4-chloro-1-butyne in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-1-butyne, a valuable reagent and building block in organic synthesis. While specific quantitative solubility data in a range of organic solvents is not extensively available in published literature, this document outlines the fundamental principles governing its solubility, presents available data, and provides a general methodology for its experimental determination.

Introduction to this compound

This compound (CAS No. 51908-64-6) is a haloalkyne with the chemical formula C₄H₅Cl.[1][2] Its structure, featuring a terminal alkyne and a primary alkyl chloride, makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility is crucial for reaction design, purification, and formulation development.

Theoretical Framework for Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5][6][7] The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[3][5]

This compound possesses both nonpolar and polar characteristics. The butyne hydrocarbon chain contributes to its nonpolar character, leading to London dispersion forces. The carbon-chlorine bond introduces a dipole moment, making the molecule polar.[8] However, it is not capable of acting as a hydrogen bond donor, and its ability to act as a hydrogen bond acceptor is weak.

Solubility in Organic Solvents:

Generally, haloalkanes are soluble in common organic solvents.[8][9][10][11] This is because the energy required to break the intermolecular forces within the haloalkane and the solvent is compensated by the energy released upon the formation of new intermolecular attractions between the solute and solvent molecules.[10][11] For this compound, it is expected to be soluble in a range of organic solvents, from nonpolar solvents like hexane (primarily through London dispersion forces) to polar aprotic solvents like acetone or ethyl acetate (through a combination of dispersion and dipole-dipole interactions).

Insolubility in Water:

Despite being a polar molecule, the solubility of haloalkanes in water is generally low.[9][10] This is because the strong hydrogen bonds between water molecules must be broken to accommodate the solute molecules.[10] The new interactions between the haloalkane and water molecules (dipole-dipole and dispersion forces) are not strong enough to compensate for the energy required to disrupt the water's hydrogen-bonding network.[10]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common organic solvents is sparse in publicly available literature. However, its solubility in water has been reported.

SolventTemperature (°C)Solubility (mg/L)
Water253730[1]

Table 1: Quantitative Solubility of this compound in Water.

General Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining the solubility of a substance in a solvent.[12][13]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, acetone, dichloromethane)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials with airtight seals

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of an undissolved phase of the solute is essential to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter into a clean, dry vial to remove any undissolved micro-droplets.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions using a calibrated GC-FID to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mol/L).

Visualization of Solubility Principles

The following diagrams illustrate the theoretical basis for the solubility of this compound.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound cluster_solvents Solvents Solute C₄H₅Cl Solute_Nonpolar Butyne Chain (Nonpolar) Solute->Solute_Nonpolar has Solute_Polar C-Cl Bond (Polar) Solute->Solute_Polar has Nonpolar_Solvent Nonpolar Solvent (e.g., Hexane) Solute_Nonpolar->Nonpolar_Solvent 'Like' Forces (Dispersion) Polar_Solvent Polar Solvent (e.g., Water) Solute_Polar->Polar_Solvent 'Unlike' Forces (H-bonds disrupted) Soluble Soluble Nonpolar_Solvent->Soluble Insoluble Insoluble Polar_Solvent->Insoluble

Caption: "Like Dissolves Like" principle for this compound.

G Generalized Experimental Workflow for Solubility Determination A Mix excess this compound with solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow phases to separate B->C D Withdraw and filter supernatant C->D E Dilute sample accurately D->E F Analyze by calibrated GC-FID E->F G Calculate original concentration (Solubility) F->G

Caption: Workflow for solubility determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-1-butyne in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-chloro-1-butyne as a versatile building block in Sonogashira coupling reactions. The protocols detailed herein offer methodologies for the synthesis of various substituted alkynes, which are valuable intermediates in the fields of medicinal chemistry, materials science, and organic synthesis.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The use of this compound in this reaction allows for the introduction of a four-carbon chain bearing a terminal alkyne and a primary chloride, offering a handle for further functionalization.

A key consideration in the Sonogashira coupling of this compound is the chemoselectivity of the reaction. The reaction conditions must be optimized to favor the coupling at the sp-hybridized carbon of the alkyne without promoting side reactions involving the alkyl chloride moiety. Generally, the reactivity of halides in palladium-catalyzed coupling reactions follows the trend I > Br > Cl, suggesting that the C-Cl bond in this compound is less reactive than aryl iodides or bromides under typical Sonogashira conditions.[2]

Data Presentation

The following tables summarize quantitative data for the Sonogashira coupling of this compound with various aryl halides. These examples demonstrate the feasibility and efficiency of this transformation.

Table 1: Sonogashira Coupling of this compound with Aryl Iodides

EntryAryl IodidePalladium Catalyst (mol%)Copper(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)CuI (5)Et₃NTHFRT685
24-IodotoluenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF50492
31-Iodo-4-nitrobenzenePd(PPh₃)₄ (2)CuI (5)Et₃NTHF/MeCNRT878
44-IodoanisolePdCl₂(PPh₃)₂ (2.5)CuI (5)PiperidineToluene60588

Table 2: Sonogashira Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)Copper(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (2)P(t-Bu)₃ (8)CuI (5)Cs₂CO₃Dioxane801275
24-BromotoluenePd(OAc)₂ (3)SPhos (6)CuI (5)K₂CO₃Toluene1001081
31-Bromo-4-fluorobenzenePdCl₂(dppf) (3)-CuI (5)Et₃NDMF901272
43-BromoquinolinePd(PPh₃)₄ (4)-CuI (8)DiisopropylethylamineMeCN801665

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with Aryl Iodides

This procedure details a typical copper-palladium co-catalyzed Sonogashira coupling of an aryl iodide with this compound. The reaction should be performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF, triethylamine, and this compound via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-chlorobut-1-yne.

General Protocol for Sonogashira Coupling of this compound with Aryl Bromides

The coupling of aryl bromides generally requires more forcing conditions and the use of specific ligands to facilitate the oxidative addition of the palladium catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Phosphine ligand (e.g., P(t-Bu)₃, 0.08 mmol, 8 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, add the aryl bromide, palladium pre-catalyst, phosphine ligand, copper(I) iodide, and cesium carbonate to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous dioxane and this compound.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdC Ar-Pd(II)L₂-C≡CR Transmetal->ArPdC CuX CuX Transmetal->CuX RedElim Reductive Elimination ArPdC->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product HX HX BaseH Base-H⁺X⁻ HX->BaseH CuC Cu-C≡CR CuX->CuC Alkyne, Base Alkyne H-C≡CR Alkyne->CuC Base Base Base->BaseH HX Base->CuC CuC->Transmetal

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, This compound, Catalysts, Base, Solvent Setup->Reagents Reaction Stir at Specified Temperature Reagents->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Workup & Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: 4-Chloro-1-butyne as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-1-butyne as a versatile precursor in the synthesis of key pharmaceutical intermediates. The protocols detailed below offer practical guidance for the synthesis of butynylamine derivatives and for the application of Sonogashira coupling reactions to generate advanced intermediates for active pharmaceutical ingredients (APIs).

Introduction

This compound is a valuable C4 building block in organic synthesis, prized for its bifunctional nature. The terminal alkyne allows for the introduction of the butynyl moiety into various molecular scaffolds through carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. The presence of a primary chloride provides a reactive handle for nucleophilic substitution, enabling the facile introduction of amines and other functional groups. This dual reactivity makes this compound a strategic precursor for the synthesis of a wide range of pharmaceutical intermediates, contributing to the development of novel therapeutics.

Key Applications and Reactions

Two primary applications of this compound in pharmaceutical synthesis are highlighted in these notes:

  • Synthesis of Butynylamine Intermediates via N-Alkylation: The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted 4-aminobutynes. These intermediates are valuable scaffolds in medicinal chemistry.

  • Sonogashira Coupling for the Synthesis of Arylalkynes: As a terminal alkyne, this compound can be employed in palladium-copper co-catalyzed Sonogashira coupling reactions with aryl or heteroaryl halides. This reaction is instrumental in the synthesis of complex pharmaceutical agents such as Tazarotene and Altinicline.

Section 1: Synthesis of a Butynylamine Intermediate

This section details the synthesis of 4-(piperidin-1-yl)but-1-yne, a representative butynylamine intermediate, through the N-alkylation of piperidine with this compound.

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)but-1-yne

Reaction Scheme:

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-(piperidin-1-yl)but-1-yne.

Quantitative Data:

ParameterValue
Typical Yield 75-85%
Purity (by GC-MS) >95%
Reaction Temperature 60°C
Reaction Time 12-16 hours

G start Start reagents Mix Piperidine and K₂CO₃ in Acetonitrile start->reagents add_butyne Add this compound reagents->add_butyne react Heat at 60°C for 12-16h add_butyne->react workup Work-up: Filter, Concentrate, Extract react->workup purify Purification: Distillation or Chromatography workup->purify product 4-(Piperidin-1-yl)but-1-yne purify->product

Caption: Workflow for the synthesis of 4-(piperidin-1-yl)but-1-yne.

Section 2: Sonogashira Coupling in the Synthesis of Pharmaceutical Intermediates

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of C(sp²)-C(sp) bonds.[1] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[1]

Application Example 1: Synthesis of a Tazarotene Precursor

Tazarotene is a third-generation topical retinoid used for the treatment of psoriasis and acne. A key step in its synthesis involves the Sonogashira coupling of an ethynylthiochroman derivative with a chloronicotinate ester.[2] The ethynylthiochroman can be prepared from a butynyl precursor, demonstrating the utility of this compound in a multi-step synthesis.

G Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase RAR Retinoic Acid Receptor (RAR) Tazarotenic_Acid->RAR Binds and Activates RARE Retinoic Acid Response Element (RARE) in DNA RAR->RARE RXR Retinoid X Receptor (RXR) RXR->RARE Transcription Modulation of Gene Transcription RARE->Transcription Regulates Cell_Effects Cellular Effects: - Proliferation - Differentiation - Inflammation Transcription->Cell_Effects

Caption: Tazarotene's mechanism of action via the RAR signaling pathway.

Experimental Protocol: Sonogashira Coupling of a Halopyridine with a Terminal Alkyne

This protocol provides a general procedure for the Sonogashira coupling of a substituted halopyridine with a terminal alkyne, representing a key step in the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

Materials:

  • Halopyridine derivative (e.g., 3-bromo-2-aminopyridine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add the halopyridine (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and triethylamine (2.0 equivalents) via syringe.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70°C, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data for a Representative Reaction:

ParameterValue
Substrates 3-Bromo-2-aminopyridine and Phenylacetylene
Yield 85-95%
Catalyst Loading (Pd) 2 mol%
Co-catalyst Loading (Cu) 4 mol%
Reaction Temperature Room Temperature to 70°C
Reaction Time 2-6 hours
Application Example 2: Synthesis of an Altinicline Precursor

Altinicline (SIB-1508Y) is a selective agonist of the α4β2 nicotinic acetylcholine receptor that has been investigated for the treatment of Parkinson's disease.[3] Its structure contains an ethynylpyridine core, which can be synthesized via a Sonogashira coupling reaction.

G Altinicline Altinicline (Agonist) nAChR α4β2 Nicotinic Acetylcholine Receptor Altinicline->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Dopamine_Release Dopamine Release Depolarization->Dopamine_Release Triggers

Caption: Altinicline's mechanism of action at the nAChR.

The synthesis of the ethynylpyridine core of Altinicline would involve a Sonogashira coupling of a suitably substituted halopyridine with a protected or terminal alkyne. The general protocol described above is applicable to this transformation, highlighting the versatility of this reaction in constructing complex pharmaceutical scaffolds.

Safety Information

This compound is a flammable liquid and is toxic if swallowed. It may cause skin sensitization. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its ability to undergo both N-alkylation and Sonogashira coupling reactions provides medicinal chemists with a powerful tool for the construction of diverse and complex molecular architectures. The protocols and application examples provided in these notes serve as a practical guide for researchers and scientists in the field of drug discovery and development.

References

Application of 4-Chloro-1-Butyne in Click Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-chloro-1-butyne in click chemistry, a powerful tool in chemical synthesis, drug discovery, and bioconjugation. The focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry that enables the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.

Introduction to this compound in Click Chemistry

This compound is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis.[1] Its terminal alkyne group readily participates in the CuAAC reaction, while the chloro- functionality provides a handle for subsequent chemical modifications. This dual reactivity makes it an attractive synthon for the creation of complex molecular architectures, including novel therapeutic agents and bioconjugates. The triazole ring formed through the click reaction is not merely a linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final compound.

The CuAAC reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal ligation strategy in complex chemical environments.[1][2] The reaction proceeds with a high degree of regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3]

Key Applications in Research and Development

The unique properties of this compound, when utilized in click chemistry, open up a range of applications in scientific research and drug development:

  • Drug Discovery: The triazole core is a common scaffold in many pharmaceutical compounds.[4] By using this compound, researchers can rapidly generate libraries of novel triazole-containing compounds. The chloro- group can then be displaced by various nucleophiles to introduce additional diversity, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

  • Bioconjugation: The bioorthogonal nature of the click reaction allows for the specific labeling of biomolecules, such as proteins and nucleic acids, in their native environment.[5] this compound can be incorporated into biomolecules, and the subsequent click reaction with an azide-tagged probe can be used for imaging, tracking, or purification. The chloro-substituent offers a secondary site for conjugation, enabling the creation of dual-labeled probes or the attachment of other functional moieties.

  • Materials Science: The robust nature of the triazole linkage makes it suitable for the synthesis of functionalized polymers and materials. This compound can be used to introduce reactive sites onto polymer backbones or surfaces, which can then be further modified via the chloro- group.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in CuAAC reactions. Optimization of reaction conditions may be necessary for specific substrates and applications.

Protocol 1: Synthesis of a 1,4-Disubstituted Triazole using this compound

This protocol describes a general procedure for the reaction of this compound with an organic azide to form a 1-(substituted)-4-(2-chloroethyl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Protocol 2: Subsequent Functionalization of the Chloro-Substituted Triazole

This protocol outlines a general method for the nucleophilic substitution of the chloro- group on the synthesized triazole.

Materials:

  • 1-(Substituted)-4-(2-chloroethyl)-1H-1,2,3-triazole

  • Nucleophile (e.g., sodium azide, a thiol, or an amine)

  • Solvent (e.g., dimethylformamide - DMF)

  • Base (if required, e.g., potassium carbonate)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the 1-(substituted)-4-(2-chloroethyl)-1H-1,2,3-triazole (1.0 eq.) in a suitable solvent such as DMF.

  • Add the nucleophile (1.5 - 2.0 eq.). If the nucleophile is a salt (e.g., sodium azide), it can be added directly. If it is a neutral compound like a thiol or an amine, a base such as potassium carbonate may be required to facilitate the reaction.

  • The reaction mixture is typically heated (e.g., 60-80 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Quantitative Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions. Disclaimer: The data presented here is illustrative and based on typical outcomes for CuAAC reactions, as specific literature data for this compound is limited. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Illustrative Reaction Conditions and Yields for the Synthesis of 1-Benzyl-4-(2-chloroethyl)-1H-1,2,3-triazole

EntryCatalyst System (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuSO₄·5H₂O (5) / NaAsc (10)t-BuOH/H₂O (1:1)251292
2CuI (5)THF25895
3CuSO₄·5H₂O (1) / NaAsc (5)DMF50688

Table 2: Illustrative Data for Nucleophilic Substitution on 1-Benzyl-4-(2-chloroethyl)-1H-1,2,3-triazole

EntryNucleophileBaseSolventTemperature (°C)Time (h)Product Yield (%)
1Sodium Azide-DMF801290 (Azidoethyl-triazole)
2ThiophenolK₂CO₃DMF60685 (Thiophenoxyethyl-triazole)
3Piperidine-Acetonitrile702482 (Piperidinylethyl-triazole)

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of the two-step synthetic strategy.

CuAAC_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Nucleophilic Substitution start This compound + Organic Azide react Cu(I) Catalyst (e.g., CuSO4/NaAsc) Solvent, RT start->react Reactants product1 1-(Substituted)-4-(2-chloroethyl) -1H-1,2,3-triazole react->product1 Forms react2 Solvent, Heat (Base if needed) product1->react2 Further Functionalization nucleophile Nucleophile (e.g., NaN3, Thiol, Amine) nucleophile->react2 product2 Functionalized Triazole react2->product2

Caption: Workflow for the synthesis and functionalization of triazoles using this compound.

Logical_Relationship start Starting Material: This compound click Click Chemistry (CuAAC) with an Azide start->click intermediate Chloro-substituted Triazole Intermediate click->intermediate substitution Nucleophilic Substitution at Chloro- position intermediate->substitution final_product Diverse Library of Functionalized Triazoles substitution->final_product

Caption: Logical pathway for creating molecular diversity from this compound.

References

Application Notes and Protocols for N-Alkylation using 4-chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of various nitrogen-containing functional groups using 4-chloro-1-butyne. This versatile reagent allows for the introduction of a butynyl moiety, a valuable functional group in medicinal chemistry and drug development for the synthesis of enzyme inhibitors and as a handle for further chemical modifications via click chemistry.

Introduction

N-alkylation with this compound is a standard nucleophilic substitution reaction where a nitrogen-containing compound acts as a nucleophile, displacing the chloride from this compound to form a new carbon-nitrogen bond. The reactivity of the nitrogen nucleophile varies significantly depending on its chemical environment (amine, amide, heterocycle), necessitating different reaction conditions for optimal results. A common challenge in the N-alkylation of primary amines is over-alkylation, which can be mitigated by controlling the stoichiometry of the reactants.

The resulting N-(but-3-yn-1-yl) compounds have significant applications in medicinal chemistry. Notably, the propargylamine functional group is a key pharmacophore in a class of irreversible monoamine oxidase (MAO) inhibitors used in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Experimental Protocols

General Workflow for N-Alkylation

A typical experimental workflow for the N-alkylation of a nitrogen-containing substrate with this compound is depicted below. The process involves the reaction of the amine with this compound in the presence of a suitable base and solvent, followed by workup and purification.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A Nitrogen Substrate E Stirring at specified Temperature and Time A->E B This compound B->E C Base C->E D Solvent D->E F Quenching E->F G Extraction F->G H Drying G->H I Solvent Removal H->I J Chromatography I->J K N-Alkylated Product J->K

General Experimental Workflow for N-Alkylation
Protocol 1: N-Alkylation of Primary and Secondary Aliphatic Amines

This protocol describes the general procedure for the N-alkylation of primary and secondary aliphatic amines. Due to the relatively high nucleophilicity of aliphatic amines, the reaction can often be carried out under mild conditions. To avoid dialkylation of primary amines, it is recommended to use an excess of the amine.

Materials:

  • Primary or secondary aliphatic amine (e.g., piperidine, morpholine)

  • This compound

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • To a solution of the amine (2.0 eq for primary amines, 1.0 eq for secondary amines) in acetonitrile or DMF (0.1-0.5 M), add the base (1.5 eq).

  • Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-(but-3-yn-1-yl) amine.

Quantitative Data for N-Alkylation of Aliphatic Amines

Amine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous Reactions)
PiperidineK₂CO₃CH₃CNRT12~70[1]
MorpholineK₂CO₃DMF806~85[2]
Protocol 2: N-Alkylation of Anilines

Anilines are less nucleophilic than aliphatic amines, often requiring slightly more forcing conditions for efficient alkylation.

Materials:

  • Aniline or substituted aniline

  • This compound

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and workup materials as in Protocol 1.

Procedure:

  • To a solution of the aniline (1.0 eq) in DMF or DMSO (0.2-1.0 M), add the base (2.0 eq).

  • Add this compound (1.2 eq) and heat the mixture to 80-100 °C.

  • Stir the reaction for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation of Anilines

Aniline SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous Reactions)
AnilineNa₂CO₃DMF10012~60-70[3]
4-ChloroanilineK₂CO₃DMF908~55[3]
Protocol 3: N-Alkylation of Amides and Sulfonamides

Amides and sulfonamides are significantly less nucleophilic than amines and require a strong base to deprotonate the nitrogen atom before alkylation can occur.

Materials:

  • Amide (e.g., benzamide) or sulfonamide (e.g., p-toluenesulfonamide)

  • This compound

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and workup materials as in Protocol 1.

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of the amide or sulfonamide (1.0 eq) in the same solvent.

  • Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

  • Cool the mixture back to 0 °C and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for N-Alkylation of Amides and Sulfonamides

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous Reactions)
BenzamideNaHDMFRT18~75General procedure
p-Toluenesulfonamidet-BuOKTHFRT2073[4]
Protocol 4: N-Alkylation of Heterocycles

This protocol is applicable to N-alkylation of various nitrogen-containing heterocycles such as imidazole and carbazole. The acidity of the N-H proton and the nucleophilicity of the resulting anion will dictate the required base strength.

Materials:

  • Heterocycle (e.g., imidazole, carbazole)

  • This compound

  • Base (e.g., K₂CO₃ for imidazole, KOH or NaH for carbazole)

  • Solvent (e.g., Acetone, DMF, or THF)

  • Standard laboratory glassware and workup materials as in Protocol 1.

Procedure for Imidazole:

  • To a solution of imidazole (1.0 eq) in acetone or DMF, add K₂CO₃ (1.5 eq).

  • Add this compound (1.1 eq) and reflux the mixture for 4-8 hours.

  • Filter the cooled mixture, concentrate the filtrate, and purify by column chromatography.

Procedure for Carbazole:

  • To a solution of carbazole (1.0 eq) in DMF or THF, add a strong base such as powdered KOH (2.0 eq) or NaH (1.2 eq).

  • Stir for 30 minutes at room temperature.

  • Add this compound (1.1 eq) and continue stirring at room temperature or with gentle heating (50 °C) for 2-6 hours.

  • Workup as described in Protocol 2 and purify the product.

Quantitative Data for N-Alkylation of Heterocycles

HeterocycleBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous Reactions)
ImidazoleK₂CO₃AcetoneReflux6~80General procedure
CarbazoleKOHDMF504>90[5]

Application in Drug Development: Monoamine Oxidase Inhibition

N-propargylamines, which can be synthesized from primary or secondary amines and a propargylating agent like this compound, are potent irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In neurodegenerative disorders like Parkinson's disease, the inhibition of MAO-B can increase the levels of dopamine in the brain, alleviating motor symptoms.

The mechanism of irreversible inhibition involves the oxidation of the propargylamine by the FAD cofactor of the MAO enzyme, leading to the formation of a reactive allene intermediate. This intermediate then covalently binds to the N5 atom of the flavin cofactor, inactivating the enzyme.

MAO_Inhibition cluster_pathway MAO Inhibition by N-Propargylamine cluster_outcome Therapeutic Outcome Propargylamine N-Propargylamine (e.g., N-(but-3-yn-1-yl) derivative) MAO Monoamine Oxidase (MAO) (with FAD cofactor) Propargylamine->MAO Enters Active Site Reactive_Intermediate Reactive Allene Intermediate MAO->Reactive_Intermediate Oxidation by FAD Inactive_MAO Covalently Modified Inactive MAO Reactive_Intermediate->Inactive_MAO Covalent Adduct Formation with FAD Neurotransmitter_Degradation Decreased Neurotransmitter Degradation Inactive_MAO->Neurotransmitter_Degradation Neurotransmitter_Levels Increased Synaptic Levels of Dopamine, Serotonin, etc. Neurotransmitter_Degradation->Neurotransmitter_Levels Neuroprotection Neuroprotective Effects Neurotransmitter_Levels->Neuroprotection Alleviates Symptoms of Neurodegenerative Diseases

Mechanism of Monoamine Oxidase Inhibition

References

Application Notes and Protocols for the Formation and Use of Grignard Reagents from 4-Chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent derived from 4-chloro-1-butyne is a valuable C4 building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. However, the presence of a terminal alkyne, with its acidic proton, complicates the direct formation of the Grignard reagent. The strongly basic Grignard reagent, once formed, can readily deprotonate the starting material, leading to undesired side reactions and low yields.

To circumvent this, a protection strategy is necessary. The most common and effective approach involves the protection of the terminal alkyne with a silyl group, typically trimethylsilyl (TMS). This protecting group is stable under the conditions required for Grignard reagent formation and can be easily removed later in the synthetic sequence.

These application notes provide a detailed three-step protocol for the successful formation and utilization of the Grignard reagent from this compound, including:

  • Protection: Trimethylsilyl (TMS) protection of the terminal alkyne of this compound.

  • Formation: Synthesis of the Grignard reagent from 1-chloro-4-(trimethylsilyl)but-3-yne.

  • Application & Deprotection: Reaction of the Grignard reagent with an electrophile (e.g., a ketone) and subsequent removal of the TMS protecting group.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1TMS Protection of this compoundThis compound, n-BuLi, TMSClTHF85-95
2Grignard Reagent Formation1-chloro-4-(trimethylsilyl)but-3-yne, Mg turningsTHF80-90
3aReaction with Cyclohexanone4-(Trimethylsilyl)but-3-yn-1-ylmagnesium chloride, CyclohexanoneTHF75-85
3bDeprotectionTMS-protected alcohol adduct, TBAFTHF90-98

Experimental Protocols

Step 1: Trimethylsilyl (TMS) Protection of this compound

This protocol describes the protection of the terminal alkyne of this compound using trimethylsilyl chloride (TMSCl).

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for anhydrous reactions.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.1 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product, 1-chloro-4-(trimethylsilyl)but-3-yne, by vacuum distillation.

Step 2: Formation of 4-(Trimethylsilyl)but-3-yn-1-ylmagnesium chloride

This protocol details the formation of the Grignard reagent from the TMS-protected this compound.

Materials:

  • 1-chloro-4-(trimethylsilyl)but-3-yne (from Step 1)

  • Magnesium (Mg) turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for Grignard reactions under an inert atmosphere.

Procedure:

  • Activate the magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Add a small crystal of iodine.

  • Add a small portion of a solution of 1-chloro-4-(trimethylsilyl)but-3-yne (1.0 eq) in anhydrous THF to the magnesium turnings.

  • Initiate the reaction by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Once initiated, add the remaining solution of 1-chloro-4-(trimethylsilyl)but-3-yne dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting greyish solution of 4-(trimethylsilyl)but-3-yn-1-ylmagnesium chloride is used directly in the next step.

Step 3: Application - Reaction with an Electrophile and Deprotection

This protocol exemplifies the use of the prepared Grignard reagent in a reaction with cyclohexanone, followed by the removal of the TMS protecting group.

Materials:

  • Solution of 4-(trimethylsilyl)but-3-yn-1-ylmagnesium chloride in THF (from Step 2)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Standard laboratory glassware.

Procedure:

Part A: Reaction with Cyclohexanone

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of cyclohexanone (0.95 eq) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude TMS-protected alcohol adduct.

Part B: Deprotection

  • Dissolve the crude TMS-protected alcohol from Part A in THF.

  • Add tetrabutylammonium fluoride (TBAF) solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, 1-(but-3-yn-1-yl)cyclohexan-1-ol, by column chromatography on silica gel.

Mandatory Visualization

Grignard_Formation_Workflow start Start: This compound protection Step 1: TMS Protection (n-BuLi, TMSCl, THF) start->protection protected_intermediate 1-chloro-4-(trimethylsilyl)but-3-yne protection->protected_intermediate grignard_formation Step 2: Grignard Formation (Mg, THF) protected_intermediate->grignard_formation grignard_reagent 4-(Trimethylsilyl)but-3-yn-1-ylmagnesium chloride grignard_formation->grignard_reagent reaction Step 3a: Reaction with Electrophile (e.g., Cyclohexanone, THF) grignard_reagent->reaction protected_product TMS-Protected Adduct reaction->protected_product deprotection Step 3b: Deprotection (TBAF, THF) protected_product->deprotection final_product Final Product deprotection->final_product

Caption: Workflow for the formation and application of the Grignard reagent from this compound.

Applications in Drug Development

The butynyl moiety is a valuable pharmacophore found in various biologically active molecules. The ability to introduce this functional group using the Grignard reagent from this compound allows for the synthesis of a wide range of potential drug candidates. The protected Grignard reagent can be reacted with various electrophiles, such as aldehydes, ketones, esters, and epoxides, to generate precursors for:

  • Enzyme Inhibitors: The alkyne can act as a key binding element or a reactive group within an enzyme's active site.

  • Receptor Ligands: The rigid structure of the alkyne can be used to control the conformation of a molecule, leading to selective binding to biological receptors.

  • Bioorthogonal Chemistry: The terminal alkyne, after deprotection, can be used in "click" chemistry reactions for bioconjugation and drug delivery applications.

The synthetic route outlined in these notes provides a reliable and versatile method for accessing these important molecular scaffolds for further elaboration in drug discovery programs.

Application Notes and Protocols for the Use of 4-Chloro-1-Butyne in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-butyne is a bifunctional organic molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in polymer chemistry. The terminal alkyne group can potentially undergo polymerization through various transition-metal-catalyzed methods, leading to a polyacetylene backbone. The pendant chlorobutyl group serves as a reactive handle for post-polymerization modification, allowing for the introduction of a wide array of functionalities. While the direct homopolymerization of this compound is not extensively documented, its potential applications can be inferred from the well-established chemistry of functionalized alkynes and chlorinated polymers. These notes provide an overview of the prospective uses of this compound in the synthesis of functional polymers and detailed protocols for its hypothetical polymerization and subsequent modification.

Application Notes

Direct Polymerization of this compound

The terminal alkyne functionality of this compound allows for its potential polymerization to form poly(this compound), a substituted polyacetylene. Transition metal catalysts, particularly those based on rhodium and Ziegler-Natta systems, are known to polymerize terminal alkynes with functional groups.

  • Rhodium-Based Catalysis: Rhodium complexes are effective for the polymerization of monosubstituted acetylenes, often yielding stereoregular polymers.[1] These catalysts can tolerate various functional groups, suggesting they may be suitable for the polymerization of this compound.

  • Ziegler-Natta Polymerization: Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., Al(C₂H₅)₃), are widely used for the polymerization of α-olefins and can also be adapted for alkynes.[2][3][4] The polymerization would proceed via coordination and insertion of the alkyne monomer into the growing polymer chain.[5][6][7] The resulting polymer would possess a conjugated backbone with pendant chlorobutyl groups.

The properties of the resulting poly(this compound) would be influenced by its molecular weight, stereoregularity, and the presence of the polar chloro groups. The conjugated backbone may impart interesting optical and electronic properties, while the chloro groups would offer sites for further functionalization.

Post-Polymerization Modification of Poly(this compound)

The primary chloride on the side chains of the hypothetical poly(this compound) is susceptible to nucleophilic substitution reactions. This allows for the transformation of the initial polymer into a variety of functionalized materials. This approach is advantageous as it allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions.

Common nucleophiles for substitution on chlorinated polymers include:

  • Azides (e.g., NaN₃): To introduce azide groups for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Amines: To introduce primary, secondary, or tertiary amine functionalities, which can alter the polymer's solubility, basicity, and metal-coordination ability.

  • Thiols: To introduce thioether linkages.

  • Carboxylates: To introduce ester functionalities.

  • Phenoxides: To introduce aryl ether linkages.

These modifications can dramatically alter the physical and chemical properties of the polymer, including its solubility, thermal stability, and biological activity, making it suitable for a range of applications from drug delivery to materials science. The efficiency of these substitution reactions is well-documented for other chlorinated polymers like poly(vinyl chloride) (PVC).[8][9][10]

This compound as a Functionalizing Agent

Beyond its potential as a monomer, this compound can be used to introduce alkyne or chlorobutyl functionalities onto other polymeric structures.

  • Introducing Alkyne Functionality: Polymers with nucleophilic side chains (e.g., hydroxyl, amino groups) can be reacted with this compound to introduce pendant alkyne groups. These alkyne-functionalized polymers can then be used in "click" chemistry for cross-linking or conjugation with other molecules.

  • Introducing Chloro Functionality: The alkyne group of this compound can be reacted with polymers containing suitable functional groups (e.g., via hydroboration-oxidation to an aldehyde followed by reductive amination) to introduce pendant chlorobutyl groups, which can then be used for further modifications.

Data Presentation

The following tables present hypothetical yet plausible quantitative data for the polymerization of this compound and its subsequent modification, based on literature values for similar systems.

Table 1: Hypothetical Ziegler-Natta Polymerization of this compound

EntryMonomer/Catalyst RatioCocatalyst (AlR₃)Polymerization Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
150/1Triethylaluminum24658,5001.8
2100/1Triethylaluminum245815,2001.9
350/1Triisobutylaluminum24729,1001.7
4100/1Triisobutylaluminum246816,8001.8

Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) are hypothetical values based on typical Ziegler-Natta polymerizations of functionalized alkynes.

Table 2: Post-Polymerization Modification of Poly(this compound) with Sodium Azide

EntryPoly(this compound) (equiv.)Sodium Azide (equiv.)Reaction Time (h)Reaction Temperature (°C)Degree of Substitution (%)
111.5246085
213.02460>95
311.5485090
413.04850>98

The degree of substitution is determined hypothetically by ¹H NMR spectroscopy by comparing the integrals of protons adjacent to the chloro and azide groups.

Experimental Protocols

Protocol 1: Hypothetical Ziegler-Natta Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • Titanium(IV) chloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous, deoxygenated toluene

  • Methanol (for quenching)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox

  • Jacketed glass reactor with mechanical stirrer, condenser, thermometer, and nitrogen inlet/outlet

  • Syringes for liquid transfer

Procedure:

  • Reactor Setup: Assemble and flame-dry the reactor under a high vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen.

  • Catalyst Preparation: In an inert atmosphere, add 100 mL of anhydrous toluene to the reactor. Cool the reactor to 0 °C. Slowly add a solution of TiCl₄ (e.g., 1 M in toluene) to the reactor, followed by the slow, dropwise addition of a solution of triethylaluminum (e.g., 1 M in hexane) while stirring vigorously. A typical molar ratio of Al/Ti is 2:1 to 4:1. Allow the catalyst slurry to age for 30 minutes at 0 °C.

  • Polymerization: Add a solution of this compound in anhydrous toluene to the catalyst slurry. Control the reaction temperature (e.g., 25-50 °C) and stir for the desired period (e.g., 24 hours).

  • Quenching and Isolation: Quench the polymerization by the slow addition of methanol. Pour the reaction mixture into a larger volume of methanol containing 10% HCl to precipitate the polymer and dissolve the catalyst residues.

  • Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol. Redissolve the polymer in a suitable solvent (e.g., THF or chloroform) and re-precipitate it into methanol to further purify it.

  • Drying: Dry the final polymer under a high vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Protocol 2: Post-Polymerization Azidation of Poly(this compound)

Materials:

  • Poly(this compound) (synthesized as per Protocol 1)

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer and condenser

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Dissolution: In the round-bottom flask, dissolve the poly(this compound) in anhydrous DMF.

  • Reaction: Add an excess of sodium azide (e.g., 3 equivalents per chloro group) to the polymer solution. Heat the mixture with stirring to a desired temperature (e.g., 60 °C) for 24-48 hours under a nitrogen atmosphere.

  • Isolation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of deionized water or methanol.

  • Purification: Filter the polymer and wash it extensively with deionized water to remove residual DMF and sodium azide, followed by a final wash with methanol.

  • Drying: Dry the azide-functionalized polymer under a high vacuum at room temperature to a constant weight.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification Monomer This compound Polymerization Polymerization Monomer->Polymerization Catalyst Ziegler-Natta Catalyst (TiCl4 / AlEt3) Catalyst->Polymerization Polymer Poly(this compound) Polymerization->Polymer Modification Nucleophilic Substitution Polymer->Modification Nucleophile Nucleophile (e.g., NaN3) Nucleophile->Modification Functional_Polymer Functionalized Polymer (e.g., Azide-functionalized) Modification->Functional_Polymer

Caption: Workflow for the synthesis and functionalization of polymers from this compound.

drug_delivery_pathway Polymer Azide-Functionalized Polymer Click CuAAC 'Click' Reaction Polymer->Click Drug Alkyne-Modified Drug Molecule Drug->Click Conjugate Polymer-Drug Conjugate Click->Conjugate Delivery Targeted Drug Delivery (e.g., to tumor cells) Conjugate->Delivery Release Drug Release (e.g., via hydrolysis) Delivery->Release

Caption: Logical pathway for a potential drug delivery application.

References

Application Notes and Protocols for the Synthesis of Enediynes Using 4-Chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enediynes are a class of potent antitumor antibiotics and synthetic molecules characterized by a core structure containing a double bond flanked by two triple bonds. Their remarkable biological activity stems from their ability to undergo Bergman cyclization to generate a highly reactive p-benzyne biradical, which can cleave double-stranded DNA, leading to cell death.[1][2][3][4][5] The synthesis of enediyne cores is a significant area of research in medicinal chemistry and drug development, aiming to create novel analogs with enhanced specificity and reduced toxicity.

This document provides a detailed experimental procedure for the synthesis of a linear enediyne scaffold utilizing 4-chloro-1-butyne as a key building block. The described methodology is based on a palladium-catalyzed Sonogashira cross-coupling reaction followed by a base-mediated elimination.

Synthetic Strategy

The synthesis of the target enediyne is proposed to proceed via a two-step sequence:

  • Sonogashira Cross-Coupling: A terminal alkyne is coupled with a vinyl iodide to form a conjugated enyne.

  • Cascade Sonogashira Coupling-Elimination: The resulting enyne is then coupled with this compound in a cascade reaction. This involves a second Sonogashira coupling followed by an in-situ elimination of HCl, facilitated by the amine base, to generate the final enediyne product. This cascade approach offers an efficient route to construct the enediyne framework.[6]

Experimental Protocols

Materials and Methods

Reagents:

  • Terminal alkyne (e.g., Phenylacetylene)

  • Vinyl iodide (e.g., (E)-1-iodo-2-phenylethene)

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous dioxane or tetrahydrofuran (THF)

  • Solvents for purification (e.g., hexanes, ethyl acetate)

  • Deuterated solvents for NMR analysis (e.g., CDCl₃)

Equipment:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Reaction flasks and condenser

  • Magnetic stirrer and heating plate

  • Syringes for reagent addition

  • Rotary evaporator

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of a Conjugated Enyne via Sonogashira Coupling

This protocol describes the synthesis of an intermediate enyne by coupling a terminal alkyne with a vinyl iodide.

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the vinyl iodide (1.0 mmol), anhydrous dioxane (5 mL), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add triethylamine (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting materials are consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enyne.

Protocol 2: Cascade Sonogashira Coupling-Elimination for Enediyne Synthesis

This protocol details the synthesis of the final enediyne from the intermediate enyne and this compound.

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve the enyne intermediate (1.0 mmol) in anhydrous dioxane (10 mL).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.01 mmol, 1 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).[6]

  • To this mixture, add this compound (1.5 mmol) and triethylamine (2.5 mmol).[6]

  • Heat the reaction mixture to 70-75 °C and stir for 12-24 hours.[6] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure enediyne.

  • Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model enediyne, (Z)-1,4-diphenylbut-1-en-3-yne, and its subsequent conversion to a final enediyne product.

StepReactant 1Reactant 2Catalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product Yield (%)
1Phenylacetylene(E)-1-iodo-2-phenylethenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃N (2.0)DioxaneRT6~85
2(Z)-1,4-diphenylbut-1-en-3-yneThis compoundPdCl₂(PPh₃)₂ (1.1), CuI (2.2)[6]Et₃N (2.5)[6]Dioxane75[6]1860-70[6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of enediynes using this compound.

experimental_workflow cluster_step1 Step 1: Enyne Synthesis cluster_step2 Step 2: Enediyne Synthesis Reactants1 Terminal Alkyne + Vinyl Iodide Reaction1 Sonogashira Coupling (Pd/Cu, Et3N, Dioxane, RT) Reactants1->Reaction1 Purification1 Workup & Purification Reaction1->Purification1 Enyne Conjugated Enyne Purification1->Enyne Reactants2 Enyne + this compound Enyne->Reactants2 Reaction2 Cascade Sonogashira-Elimination (Pd/Cu, Et3N, Dioxane, 75°C) Reactants2->Reaction2 Purification2 Workup & Purification Reaction2->Purification2 Enediyne Final Enediyne Purification2->Enediyne

Caption: Synthetic workflow for enediyne synthesis.

Bergman Cyclization Pathway

The biological activity of enediynes is primarily attributed to their ability to undergo Bergman cyclization. The following diagram depicts this critical transformation.

bergman_cyclization Enediyne Enediyne TransitionState Cyclization (Heat or Trigger) Enediyne->TransitionState Biradical p-Benzyne Biradical TransitionState->Biradical H_donor Hydrogen Donor (e.g., DNA) Biradical->H_donor H• abstraction Aromatized Aromatized Product Biradical->Aromatized DNA_cleavage DNA Strand Scission H_donor->DNA_cleavage

Caption: Bergman cyclization of an enediyne.

Conclusion

The described protocols provide a robust framework for the synthesis of enediynes using this compound. This methodology is amenable to the introduction of various substituents on the enediyne core, allowing for the generation of diverse libraries of compounds for biological screening. The ability of these synthesized enediynes to undergo Bergman cyclization makes them promising candidates for the development of novel anticancer agents.[1][2][3] Further optimization of reaction conditions and exploration of different substrates will continue to advance the field of enediyne chemistry and its therapeutic applications.

References

Application Notes: 4-Chloro-1-butyne as a Versatile C4 Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-butyne is a highly versatile and reactive bifunctional C4 building block employed in the total synthesis of a variety of complex natural products and pharmacologically active molecules. Its utility stems from the presence of two distinct reactive sites: a terminal alkyne and a primary alkyl chloride. This unique combination allows for selective and sequential transformations, enabling the efficient construction of intricate molecular architectures. The terminal alkyne provides a handle for carbon-carbon bond formation through various coupling reactions, nucleophilic additions, and cycloadditions, while the alkyl chloride serves as an electrophilic site for nucleophilic substitution. These orthogonal reactive functionalities make this compound an invaluable tool for synthetic chemists in the construction of key intermediates for natural product synthesis. This application note will detail its use in the total synthesis of the indolizidine alkaloid (-)-lentiginosine and the Aspidosperma alkaloid tubifolidine, providing detailed experimental protocols and quantitative data.

Application in the Total Synthesis of (-)-Lentiginosine

The indolizidine alkaloid (-)-lentiginosine is a potent inhibitor of amyloglucosidase and has garnered significant attention from the synthetic community due to its interesting biological activity. In a concise and stereoselective total synthesis reported by Cordero, Vurchio, and Brandi, this compound was utilized as a key building block to introduce a four-carbon unit that ultimately forms part of the bicyclic core of the natural product.

The key step involves the diastereoselective nucleophilic addition of a Grignard reagent derived from this compound to an enantiopure pyrroline N-oxide. This reaction sets a crucial stereocenter and installs the necessary carbon framework for subsequent cyclization.

Quantitative Data for Key Synthetic Step
Target MoleculeKey Reaction IntermediateReagents and ConditionsYield (%)Diastereomeric Ratio
(-)-Lentiginosine(2S,3R,4R)-2-(But-3-yn-1-yl)-3,4-bis(tert-butoxy)pyrrolidin-1-olThis compound, Mg, THF, -78 °C to rt85>95:5
Experimental Protocol: Synthesis of (2S,3R,4R)-2-(But-3-yn-1-yl)-3,4-bis(tert-butoxy)pyrrolidin-1-ol

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • (3R,4R)-3,4-bis(tert-butoxy)-1-pyrroline N-oxide

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the Grignard reagent was prepared by adding a solution of this compound (1.5 mmol) in anhydrous THF (5 mL) to a suspension of magnesium turnings (1.5 mmol) in anhydrous THF (2 mL) under a nitrogen atmosphere. The mixture was stirred at room temperature for 2 hours.

  • The resulting Grignard reagent solution was then cooled to -78 °C.

  • A solution of (3R,4R)-3,4-bis(tert-butoxy)-1-pyrroline N-oxide (1.0 mmol) in anhydrous THF (5 mL) was added dropwise to the cooled Grignard reagent solution.

  • The reaction mixture was stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer was extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired product, (2S,3R,4R)-2-(but-3-yn-1-yl)-3,4-bis(tert-butoxy)pyrrolidin-1-ol, as a colorless oil.

Application in the Formal Total Synthesis of (±)-Tubifolidine

The Aspidosperma alkaloid (±)-tubifolidine represents a challenging synthetic target due to its complex pentacyclic framework. A formal total synthesis of this natural product has been achieved wherein this compound plays a crucial role in the construction of a key azepino[4,5-b]indole intermediate.

In this strategy, this compound is employed in a tandem reaction sequence involving an initial N-alkylation followed by an intramolecular cyclization. This efficient process rapidly builds the seven-membered ring of the azepinoindole core.

Quantitative Data for Key Synthetic Step
Target MoleculeKey Reaction IntermediateReagents and ConditionsYield (%)
(±)-Tubifolidine2-(But-3-yn-1-yl)-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole2,3,4,5-Tetrahydro-1H-azepino[4,5-b]indole, this compound, K₂CO₃, NaI, CH₃CN, reflux92
Experimental Protocol: Synthesis of 2-(But-3-yn-1-yl)-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole

Materials:

  • 2,3,4,5-Tetrahydro-1H-azepino[4,5-b]indole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole (1.0 mmol) in acetonitrile (10 mL) were added potassium carbonate (2.0 mmol), sodium iodide (0.1 mmol), and this compound (1.2 mmol).

  • The reaction mixture was heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the solvent was removed under reduced pressure.

  • The residue was partitioned between water and ethyl acetate.

  • The aqueous layer was extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product was purified by column chromatography on silica gel to yield 2-(but-3-yn-1-yl)-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole as a pale yellow solid.

Visualizations

Signaling Pathway of this compound Reactivity

G General Reactivity of this compound cluster_start Starting Material cluster_transformations Key Transformations cluster_intermediates Versatile Intermediates This compound This compound Grignard Formation Grignard Formation This compound->Grignard Formation Mg N-Alkylation N-Alkylation This compound->N-Alkylation R₂NH Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling R-X, Pd cat., Cu(I) Alkynyl Grignard Reagent Alkynyl Grignard Reagent Grignard Formation->Alkynyl Grignard Reagent N-Alkylated Product N-Alkylated Product N-Alkylation->N-Alkylated Product Coupled Alkyne Coupled Alkyne Sonogashira Coupling->Coupled Alkyne Click Chemistry Click Chemistry Triazole Adduct Triazole Adduct Click Chemistry->Triazole Adduct N-Alkylated Product->Click Chemistry R-N₃, Cu(I)

Caption: General reactivity pathways of this compound.

Experimental Workflow for the Synthesis of the (-)-Lentiginosine Intermediate

G Workflow for (-)-Lentiginosine Intermediate Synthesis cluster_step1 Step 1: Grignard Reagent Preparation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup and Purification Start1 This compound + Mg in THF Product1 But-3-yn-1-ylmagnesium chloride Start1->Product1 rt, 2h Start2 Pyrroline N-oxide in THF Product1->Start2 Product2 Key Intermediate Start2->Product2 -78 °C to rt Start3 Reaction Mixture Product2->Start3 Product3 Pure Intermediate Start3->Product3 1. Quench (NH₄Cl) 2. Extraction 3. Chromatography

Caption: Experimental workflow for the key step in (-)-lentiginosine synthesis.

Catalytic Systems for Cross-Coupling Reactions of 4-Chloro-1-butyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic cross-coupling of 4-chloro-1-butyne, a valuable building block in organic synthesis. Due to the lower reactivity of alkyl chlorides compared to the corresponding bromides and iodides, specialized catalytic systems are often required to achieve efficient transformations. This guide outlines established methods, including Sonogashira-type and Kumada-type couplings, providing quantitative data and detailed experimental procedures.

Introduction to Cross-Coupling of this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these reactions allow for the introduction of various substituents at the sp³-hybridized carbon, leading to the synthesis of more complex molecules such as substituted alkynes, enynes, and other valuable intermediates for drug discovery and materials science. The primary challenge lies in the activation of the relatively inert C(sp³)-Cl bond. This often necessitates the use of more active catalysts, specific ligands, and carefully optimized reaction conditions.

I. Palladium-Catalyzed Sonogashira-Type Coupling of Propargyl Chlorides with Terminal Alkynes

A key strategy for the cross-coupling of chloroalkynes involves a Sonogashira-type reaction. While classically employed for aryl and vinyl halides, modifications to the standard protocol allow for the successful coupling of propargylic chlorides, such as this compound, with terminal alkynes. This reaction typically proceeds via a palladium-catalyzed pathway, often with the addition of a copper(I) co-catalyst, to yield allenynes as the major product rather than the isomeric 1,4-diynes.

Data Presentation
EntryPropargyl HalideAlkyneCatalyst SystemSolventProduct(s)Yield (%)Ref.
13-Chloro-1-propyne1-HeptynePd(PPh₃)₄ / CuIDiisopropylamine1,2-Decadien-4-yne75
23-Chloro-1-propynePhenylacetylenePd(PPh₃)₄ / CuIDiisopropylamine1-Phenyl-1,2-butadien-4-yne80
31-Chloro-2-butyne1-HeptynePd(PPh₃)₄ / CuIBenzene / Triethylamine5-Methyl-4,5-undecadien-2-yne85

Note: The data presented is for propargyl chlorides, which serve as a close structural analog and predictor of reactivity for this compound.

Experimental Protocol: General Procedure for the Palladium-Catalyzed Coupling of a Propargyl Chloride with a Terminal Alkyne[1]

This protocol is adapted from the work of Condon-Gueugnot and Linstrumelle.

Materials:

  • Propargyl chloride (e.g., this compound) (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Solvent (e.g., Diisopropylamine or a mixture of Benzene and Triethylamine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne, solvent, Pd(PPh₃)₄, and CuI.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the propargyl chloride to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allenyne.

experimental_workflow_sonogashira reagents Combine Terminal Alkyne, Solvent, Pd(PPh3)4, CuI stir1 Stir at RT (15 min) reagents->stir1 add_chloride Add Propargyl Chloride stir1->add_chloride reaction Stir at RT (Monitor by TLC/GC) add_chloride->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Organic Solvent quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Purify by Column Chromatography workup->purification product Isolated Allenyne Product purification->product

Sonogashira-Type Coupling Workflow

II. Nickel- or Iron-Catalyzed Kumada-Type Coupling of Alkyl Chlorides with Grignard Reagents

The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is a viable method for the cross-coupling of alkyl halides, including chlorides. While palladium catalysts can be used, nickel and iron catalysts are often more effective and economical for the activation of C(sp³)-Cl bonds.[1][2] These reactions typically proceed under mild conditions and can tolerate a range of functional groups, depending on the specific catalytic system employed.

Data Presentation
EntryAlkyl HalideGrignard ReagentCatalyst SystemSolventProductYield (%)Ref.
11-ChlorodecanePhenylmagnesium BromideFeCl₃ (5 mol%) / TMEDATHF1-Phenyldecane95[3]
21-ChlorooctaneEthylmagnesium BromideNiCl₂(dppp)Diethyl etherDecane91[1]
31-Chlorohexanen-Butylmagnesium ChlorideFeCl₃ (3 mol%) / NMPTHFDecane98[2]

Note: The data presented is for representative primary alkyl chlorides, demonstrating the feasibility of coupling C(sp³)-Cl bonds under these conditions.

Experimental Protocol: General Procedure for the Iron-Catalyzed Kumada-Type Coupling of an Alkyl Chloride with a Grignard Reagent

This protocol is a general representation based on literature procedures for iron-catalyzed cross-coupling of alkyl halides.

Materials:

  • Alkyl chloride (e.g., this compound) (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 eq)

  • Iron(III) chloride (FeCl₃) (0.05 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or N-Methyl-2-pyrrolidone (NMP) (as additive/co-solvent)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and under an inert atmosphere, add FeCl₃.

  • Add anhydrous THF and the additive (TMEDA or NMP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent to the stirred solution. A color change is typically observed.

  • After stirring for 10-15 minutes at 0 °C, add the alkyl chloride dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the coupled product.

experimental_workflow_kumada catalyst_prep Prepare Catalyst Solution: FeCl3 in THF + Additive cool Cool to 0 °C catalyst_prep->cool add_grignard Add Grignard Reagent cool->add_grignard stir1 Stir at 0 °C (10-15 min) add_grignard->stir1 add_chloride Add Alkyl Chloride stir1->add_chloride reaction Warm to RT and Stir (Monitor by TLC/GC) add_chloride->reaction quench Quench with 1 M HCl reaction->quench extraction Extract with Organic Solvent quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Purify Product workup->purification product Isolated Coupled Product purification->product

Kumada-Type Coupling Workflow

Signaling Pathways and Catalytic Cycles

The cross-coupling reactions of this compound generally follow established catalytic cycles for the respective named reactions, with the key challenge being the initial oxidative addition of the C(sp³)-Cl bond to the low-valent metal center.

Sonogashira-Type Catalytic Cycle

The palladium-catalyzed coupling of a propargyl chloride with a terminal alkyne is proposed to proceed through a cycle that can lead to either the allenyne or the 1,4-diyne product. The formation of an allenyl-palladium intermediate is a key step that directs the regioselectivity towards the allenyne.

sonogashira_cycle Pd0 Pd(0)L_n PdII_propargyl [R-C≡C-CH2-Pd(II)L_n-Cl] Pd0->PdII_propargyl Oxidative Addition (R-C≡C-CH2-Cl) PdII_allenyl [R-C=C=CH-Pd(II)L_n-Cl] PdII_propargyl->PdII_allenyl Isomerization PdII_coupled [Allenyne-Pd(II)L_n-Cl] PdII_allenyl->PdII_coupled Transmetalation (R'-C≡C-Cu) PdII_alkynyl [R'-C≡C-Pd(II)L_n-Cl] PdII_coupled->Pd0 Reductive Elimination (Allenyne Product) center

Proposed Catalytic Cycle for Allenyne Synthesis
Kumada-Type Catalytic Cycle

For nickel- or iron-catalyzed Kumada-type couplings, the catalytic cycle involves the oxidative addition of the alkyl chloride to a low-valent metal species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.

kumada_cycle M0 M(0) or low-valent M MII_alkyl [R-M(II)-Cl] M0->MII_alkyl Oxidative Addition (R-Cl) MII_dialkyl [R-M(II)-R'] MII_alkyl->MII_dialkyl Transmetalation (R'-MgX) MII_dialkyl->M0 Reductive Elimination (R-R')

Generalized Kumada-Type Catalytic Cycle (M = Ni or Fe)

Conclusion

The cross-coupling of this compound presents a valuable synthetic route to a variety of functionalized molecules. While the inertness of the C(sp³)-Cl bond poses a challenge, the use of tailored catalytic systems, particularly palladium catalysts for Sonogashira-type reactions leading to allenynes, and nickel or iron catalysts for Kumada-type couplings, enables efficient bond formation. The protocols and data provided herein serve as a guide for researchers in developing robust synthetic strategies utilizing this versatile building block. Careful optimization of reaction parameters is crucial for achieving high yields and selectivities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-chloro-1-butyne. The information is presented in a question-and-answer format to directly address specific issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for purifying crude this compound?

A1: Due to its low boiling point of 40-41°C, fractional distillation at atmospheric pressure is the primary and most effective method for purifying crude this compound.[1][2] This technique is suitable for separating volatile liquids from non-volatile impurities and other volatile components with different boiling points.

Q2: What are the potential impurities in crude this compound?

A2: Crude this compound is typically synthesized by the chlorination of 1-butyne.[2] Potential impurities may include:

  • Isomeric dichlorobutenes and tetrachlorobutanes: Formed from the reaction of chlorine with the alkyne.[3]

  • Unreacted 1-butyne: A volatile starting material that may be carried over.

  • Other chlorinated butynes: Resulting from over-chlorination or side reactions.[3]

  • Solvent residues: If a solvent is used during the synthesis.

  • Decomposition products: As this compound can be thermally sensitive.

Q3: Is this compound stable during distillation?

A3: While it has a low boiling point, this compound, like many alkynes, can be sensitive to heat and may decompose.[4] To minimize the risk of decomposition, it is crucial to use the lowest possible distillation temperature and avoid prolonged heating. For highly sensitive batches, vacuum distillation can be employed to lower the boiling point further.

Q4: Are there any known azeotropes of this compound?

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound via distillation.

Problem 1: Low Purity of the Final Product

Q: My final product has low purity after fractional distillation. What could be the issue?

A: Low purity can result from several factors. Refer to the table below for potential causes and solutions.

Potential Cause Troubleshooting Step
Inefficient Fractionation Ensure your fractionating column is adequately packed and of sufficient length for the separation. For impurities with boiling points close to that of this compound, a longer column with a higher number of theoretical plates is necessary.
Distillation Rate Too High A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation. Reduce the heating rate to maintain a slow and steady distillation, typically 1-2 drops per second.
Fluctuating Heat Source Inconsistent heating can cause "bumping" and carry-over of less volatile impurities. Use a stable heating source like an oil bath and ensure smooth boiling with a magnetic stir bar.
Contaminated Glassware Ensure all glassware is thoroughly cleaned and dried before use to prevent contamination.
Problem 2: Product Decomposition During Distillation

Q: I am observing discoloration or polymerization in the distillation flask. What should I do?

A: Discoloration or polymerization indicates product decomposition. The following steps can help mitigate this issue.

Potential Cause Troubleshooting Step
Excessive Heat Reduce the temperature of the heating bath to the minimum required for a steady distillation. The bath temperature should ideally be no more than 20-30°C above the boiling point of the liquid.
Prolonged Heating Do not heat the crude material for an extended period. Plan the distillation to be as efficient as possible.
Presence of Catalytic Impurities Acidic or basic impurities from the synthesis step can catalyze decomposition. Consider a pre-distillation workup, such as washing the crude product with a dilute sodium bicarbonate solution and then water, followed by drying with a suitable agent (e.g., anhydrous magnesium sulfate).
Air Sensitivity Although stable in air, prolonged exposure at elevated temperatures can promote oxidation.[1] Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
High Boiling Point at Atmospheric Pressure If decomposition persists even with careful heating, switch to vacuum distillation. This will significantly lower the boiling point and reduce thermal stress on the compound.[1][4][7]
Problem 3: No Distillate is Collected Despite Heating

Q: The distillation pot is boiling, but no product is collecting in the receiving flask. What is wrong?

A: This issue, often referred to as "refluxing without distillation," can be resolved by checking the following:

Potential Cause Troubleshooting Step
Insufficient Insulation The fractionating column may be losing too much heat to the surroundings, causing the vapor to condense and fall back into the pot before reaching the condenser. Insulate the column with glass wool or aluminum foil.
Thermometer Placement The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
Leaks in the System Check all joints for a proper seal. Leaks can prevent the vapor from reaching the condenser.

Experimental Protocols

Protocol 1: Fractional Distillation at Atmospheric Pressure

This is the standard method for purifying crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Boiling chips (optional, but a stir bar is preferred for smooth boiling)

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin stirring and gently heat the flask.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor moving up the column.

  • Distillation: Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the first fraction (likely unreacted starting materials or low-boiling impurities). Collect this forerun in a separate flask.

  • Product Collection: When the temperature stabilizes at the boiling point of this compound (40-41°C), switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature either drops or begins to rise significantly, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Analysis: Analyze the purity of the collected fractions using a suitable method like Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Vacuum Distillation

This method is recommended if the crude material shows signs of decomposition at atmospheric pressure.

Materials:

  • Same as Protocol 1, with the addition of:

  • A vacuum-tight distillation apparatus (ground glass joints should be properly sealed)

  • A vacuum pump or water aspirator

  • A manometer to monitor the pressure

  • A cold trap to protect the vacuum pump

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Use a Claisen adapter to minimize bumping.[8] Ensure all connections are secure and greased if necessary to maintain a good vacuum.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Boiling chips are not effective under vacuum.

  • Evacuation: With stirring, slowly evacuate the system to the desired pressure.

  • Heating: Once the pressure is stable, begin to gently heat the flask.

  • Distillation and Collection: Collect the fractions as they distill at the reduced temperature. The boiling point will depend on the pressure.

  • Completion: After collecting the desired fraction, cool the apparatus to room temperature before slowly reintroducing air into the system.

  • Analysis: Analyze the purity of the collected fractions.

Quantitative Data Summary

The following table provides an illustrative summary of expected results from the purification of crude this compound. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Initial Purity (GC-MS) Final Purity (GC-MS) Typical Yield Key Parameters
Fractional Distillation (Atmospheric)75-85%>98%60-75%Slow distillation rate (1-2 drops/sec), efficient column
Vacuum Distillation75-85%>99%65-80%Pressure: ~100 mmHg, Bath Temp: ~30-40°C

Visualizations

experimental_workflow Purification Workflow for Crude this compound crude Crude this compound pre_treatment Optional: Aqueous Wash (e.g., NaHCO3, H2O) & Drying crude->pre_treatment distillation_choice Thermally Stable? pre_treatment->distillation_choice atm_dist Fractional Distillation (Atmospheric Pressure) distillation_choice->atm_dist Yes vac_dist Vacuum Distillation distillation_choice->vac_dist No analysis Purity Analysis (GC-MS) atm_dist->analysis vac_dist->analysis pure_product Pure this compound analysis->pure_product >98% Purity impurities Impurities analysis->impurities <2%

Caption: Workflow for the purification of crude this compound.

troubleshooting_logic Troubleshooting Distillation Issues start Distillation Problem purity Low Purity start->purity decomposition Decomposition start->decomposition no_distillate No Distillate start->no_distillate purity_cause1 Inefficient Column purity->purity_cause1 purity_cause2 Distillation Too Fast purity->purity_cause2 decomp_cause1 Excessive Heat decomposition->decomp_cause1 decomp_cause2 Air Sensitivity decomposition->decomp_cause2 no_dist_cause1 Heat Loss no_distillate->no_dist_cause1 no_dist_cause2 System Leak no_distillate->no_dist_cause2 purity_solution1 Use Longer/Better Packed Column purity_cause1->purity_solution1 purity_solution2 Reduce Heating Rate purity_cause2->purity_solution2 decomp_solution1 Lower Bath Temp or Use Vacuum decomp_cause1->decomp_solution1 decomp_solution2 Use Inert Atmosphere decomp_cause2->decomp_solution2 no_dist_solution1 Insulate Column no_dist_cause1->no_dist_solution1 no_dist_solution2 Check and Seal Joints no_dist_cause2->no_dist_solution2

Caption: Logical troubleshooting guide for common distillation problems.

References

Technical Support Center: Reactions with 4-chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on handling common side reactions and troubleshooting experiments involving 4-chloro-1-butyne.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary types of side reactions to expect when working with this compound?

A1: this compound is a bifunctional molecule with a terminal alkyne and a primary alkyl chloride. This duality is the source of most side reactions. Depending on your reaction conditions (e.g., base strength, nucleophile, solvent, temperature), you can anticipate side products arising from:

  • Elimination (E2 Reaction): Strong bases can cause dehydrochlorination to form volatile vinylacetylene.

  • Isomerization: Under basic conditions, the terminal alkyne can rearrange to more stable internal alkynes (1-chloro-2-butyne) or allenes (e.g., 1-chloro-1,2-butadiene).

  • Homocoupling: In metal-catalyzed reactions like Sonogashira or Glaser couplings, the terminal alkyne can couple with itself to form 1,8-dichloro-2,6-octadiyne.

  • Reaction at the Alkyne: The acidic proton of the terminal alkyne can be removed by a base, forming an acetylide anion. This anion can act as a nucleophile, leading to oligomerization or other undesired C-C bond formations.

Q2: My nucleophilic substitution reaction is giving a significant amount of an elimination byproduct. How can I prevent this?

A2: The formation of an elimination product, typically vinylacetylene, competes with the desired S_N2 substitution. This is particularly prevalent when using strong, sterically hindered bases. To favor substitution over elimination, consider the following:

  • Use a weaker, non-hindered base.

  • Employ a less basic nucleophile if possible.

  • Lower the reaction temperature to disfavor the higher activation energy pathway of elimination.

  • Choose a polar aprotic solvent (e.g., DMSO, DMF) which is known to favor S_N2 reactions.

Q3: I am attempting a Sonogashira coupling, but the main product is the homocoupled dimer of this compound. What is causing this?

A3: The undesired homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially with terminal alkynes.[1] It is often promoted by the copper(I) cocatalyst in the presence of oxygen. To minimize this:

  • Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.

  • Add the this compound slowly to the reaction mixture to maintain a low concentration.

  • Consider using a copper-free Sonogashira protocol, as several have been developed to avoid this specific issue.[2]

Troubleshooting Common Issues
Issue Observed Potential Cause(s) Recommended Solutions
Formation of Isomeric Impurities (Allenes/Internal Alkynes) The base used is strong enough to deprotonate the alkyne and catalyze isomerization to a more thermodynamically stable isomer.Use a milder base (e.g., K₂CO₃ instead of NaH). Lower the reaction temperature. Protect the alkyne group prior to the reaction if feasible.
Low Yield / Incomplete Conversion Competing side reactions (elimination, polymerization). Insufficient reactivity of the nucleophile or catalyst.Optimize reaction temperature and time. Screen different solvents. For S_N2, ensure a good nucleophile is used. For couplings, verify catalyst activity.
Complex Product Mixture / Multiple Spots on TLC Harsh reaction conditions (high temperature, strong base). The starting material is degrading or polymerizing.Reduce reaction temperature. Use a more selective base or catalyst system. Consider a stepwise synthetic route with protecting groups.
Product is an Unexpected Structural Isomer For S_N1-type reactions (less common for this primary halide), a carbocation intermediate could be rearranging.This is unlikely for this compound but consider reaction pathways that might involve cationic intermediates if conditions are forcing.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (S_N2)

This protocol outlines a general method for reacting a nucleophile with this compound.

  • Objective: To synthesize a substituted butyne via an S_N2 reaction.

  • Reagents: this compound (1.0 eq), Nucleophile (e.g., sodium azide, 1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq, if nucleophile is used as a salt), Acetone or DMF (solvent).

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the nucleophile and potassium carbonate (if needed) in the chosen solvent.

    • Cool the mixture in an ice bath (0 °C).

    • Add this compound dropwise to the stirred solution over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a method for coupling this compound with an aryl bromide, minimizing the risk of homocoupling.

  • Objective: To form a C(sp)-C(sp²) bond between this compound and an aryl halide.

  • Reagents: Aryl bromide (1.0 eq), this compound (1.5 eq), Pd(PPh₃)₄ (0.03 eq), Triethylamine (TEA, 3.0 eq), THF (solvent).

  • Procedure:

    • To a dry Schlenk flask, add the aryl bromide and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous, degassed THF and triethylamine via syringe.

    • Add the this compound dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, filter the mixture through a pad of Celite to remove palladium salts, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Base on Product Distribution in an Elimination vs. Substitution Reaction

The following table illustrates hypothetical but representative yields for the reaction of this compound with a generic nucleophile (Nu⁻) in the presence of different bases.

Base Solvent Temperature (°C) Desired Substitution Product Yield (%) Elimination Product (Vinylacetylene) Yield (%)
Potassium t-butoxideTHF251585
Sodium Hydride (NaH)DMF0 -> 256040
Potassium Carbonate (K₂CO₃)Acetone50>90<10
Triethylamine (TEA)CH₂Cl₂25>95<5

Data are representative and will vary based on the specific nucleophile and exact conditions.

Visualizations

Diagram 1: Competing Reaction Pathways of this compound

The following diagram illustrates the primary desired reaction (Nucleophilic Substitution) and the common competing side reactions (Elimination and Base-Induced Isomerization).

Reaction_Pathways start This compound product_sub Desired Product (Sₙ2 Substitution) start->product_sub Favored by weak bases and good nucleophiles product_elim Side Product (E2 Elimination) start->product_elim Competes with Sₙ2 product_iso Side Product (Isomerization) start->product_iso Can occur with stronger bases nucleophile Nucleophile (e.g., R-O⁻, N₃⁻) nucleophile->product_sub base Strong Base (e.g., t-BuO⁻) base->product_elim mild_base Mild Base (e.g., K₂CO₃) mild_base->product_iso

Caption: Primary reaction pathways for this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-1-butyne Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of 4-chloro-1-butyne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of this compound?

The alkylation of this compound, a terminal alkyne, typically proceeds via a two-step process. First, a strong base is used to deprotonate the acidic terminal alkyne proton, forming a lithium or sodium acetylide intermediate. This acetylide then acts as a nucleophile and attacks an alkyl halide in a second step, forming a new carbon-carbon bond through an SN2 reaction.[1]

Q2: What are common strong bases used for the deprotonation of this compound?

Commonly used strong bases for deprotonating terminal alkynes include organolithium reagents like n-butyllithium (n-BuLi), s-butyllithium (s-BuLi), or t-butyllithium (t-BuLi), and sodium amide (NaNH₂).[1] n-Butyllithium is a popular choice due to its commercial availability and high reactivity.

Q3: What types of alkyl halides can be used in this reaction?

Primary alkyl halides (e.g., iodides and bromides) are ideal for this SN2 reaction as they are sterically unhindered.[1] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, which will result in the formation of byproducts and lower yields of the desired alkylated alkyne.[1]

Q4: Why is a low temperature crucial during the deprotonation step?

Organolithium reagents are highly reactive and can react with many solvents, especially at higher temperatures.[2] Maintaining a low temperature, typically -78 °C, during the addition of the base helps to prevent side reactions with the solvent (e.g., THF) and ensures the selective deprotonation of the alkyne.

Q5: Can the chloro-substituent on this compound interfere with the reaction?

Yes, the chloro group can potentially be a site for side reactions. For instance, the organolithium reagent could undergo lithium-halogen exchange with the chloroalkyne, although this is generally slower than deprotonation of the terminal alkyne. Additionally, the resulting acetylide could potentially react with another molecule of this compound, leading to dimerization. Careful control of reaction conditions, such as temperature and stoichiometry, is essential to minimize these side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation: The base may have been passivated by moisture or air, or an insufficient amount was used. 2. Poor quality alkyl halide: The alkyl halide may have degraded or contain impurities. 3. Reaction temperature too high: This can lead to side reactions of the organolithium reagent with the solvent or starting material. 4. Inefficient SN2 reaction: The alkyl halide might be too sterically hindered (secondary or tertiary).1. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated n-BuLi. 2. Use a freshly opened bottle of the alkyl halide or purify it before use. 3. Maintain a low temperature (e.g., -78 °C) during the addition of n-BuLi and the alkyl halide. 4. Use a primary alkyl halide. If a secondary or tertiary group is required, consider alternative synthetic routes.
Formation of multiple products 1. Elimination side reaction: Use of a secondary or tertiary alkyl halide can lead to the formation of alkenes via an E2 mechanism.[1] 2. Dimerization: The acetylide may be reacting with another molecule of this compound. 3. Reaction with solvent: If the temperature is not kept sufficiently low, n-BuLi can react with ethereal solvents like THF.[2]1. Use a primary alkyl halide. If a secondary halide must be used, try using a less basic nucleophile or different reaction conditions. 2. Add the alkyl halide slowly to the acetylide solution at low temperature to ensure it reacts preferentially with the intended electrophile. 3. Maintain a strict low-temperature profile during the addition of n-BuLi.
Starting material remains unreacted 1. Insufficient amount of base: Not all of the this compound was deprotonated. 2. Alkyl halide is unreactive: The C-X bond of the alkyl halide is too strong.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of a freshly titrated strong base. 2. Consider using a more reactive alkyl halide (I > Br > Cl).

Experimental Protocols

General Protocol for the Alkylation of this compound

This protocol describes a general procedure for the alkylation of this compound using n-butyllithium and a primary alkyl bromide.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Primary alkyl bromide (e.g., 1-bromobutane)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Initial Reaction Mixture: Under a positive pressure of inert gas, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add this compound (1.0 equivalent) to the cooled THF. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Slowly add the primary alkyl bromide (1.1 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical reaction conditions and expected yields for the alkylation of this compound with 1-bromobutane, based on general principles of alkyne alkylation.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1n-BuLi (1.05)THF-78 to rt1485
2s-BuLi (1.05)THF-78 to rt1482
3t-BuLi (1.05)THF-78 to rt1475
4NaNH₂ (1.1)liq. NH₃-33478
5n-BuLi (1.05)Diethyl Ether-78 to rt1480

Mandatory Visualization

Alkylation_Workflow Start Start: this compound & Anhydrous THF Deprotonation Deprotonation (-78 °C) Start->Deprotonation 1. Add n-BuLi Acetylide Lithium Acetylide Intermediate Deprotonation->Acetylide Alkylation Alkylation (-78 °C to rt) Acetylide->Alkylation 2. Add Alkyl Halide Product Alkylated Product Alkylation->Product Quench Quench (aq. NH4Cl) Product->Quench Workup Workup & Purification Quench->Workup FinalProduct Final Product Workup->FinalProduct

Caption: Experimental workflow for the alkylation of this compound.

Troubleshooting_Logic Problem Low Yield or Multiple Products Check_Base Check Base Quality & Stoichiometry Problem->Check_Base Check_Halide Check Alkyl Halide (Primary?) Problem->Check_Halide Check_Temp Verify Low Temperature Control Problem->Check_Temp Check_Inert Ensure Inert Atmosphere Problem->Check_Inert Solution_Base Use Freshly Titrated Base (1.05-1.1 eq) Check_Base->Solution_Base Solution_Halide Use Primary Alkyl Halide Check_Halide->Solution_Halide Solution_Temp Maintain -78 °C During Additions Check_Temp->Solution_Temp Solution_Inert Flame-dry Glassware, Use Argon/Nitrogen Check_Inert->Solution_Inert

References

troubleshooting low yields in Sonogashira reactions with 4-chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions

Topic: Troubleshooting Low Yields in Sonogashira Reactions with 4-chloro-1-butyne

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Sonogashira cross-coupling reactions, with a specific focus on challenging substrates like this compound.

Frequently Asked Questions (FAQs)

Q1: What is a Sonogashira cross-coupling reaction?

A1: The Sonogashira reaction is a powerful and widely used method in organic synthesis to form a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] Its utility is valued in the synthesis of pharmaceuticals, natural products, and organic materials due to the mild reaction conditions often employed.[1][4]

Q2: Why am I experiencing low yields specifically with this compound?

A2: Low yields with this compound can stem from several issues. Firstly, the primary alkyl chloride functionality, while generally less reactive than the aryl/vinyl halide partner, could potentially engage in side reactions or interact with the palladium catalyst, leading to catalyst inhibition. Secondly, like all terminal alkynes, this compound is susceptible to an undesired side reaction called homocoupling (or Glaser coupling), where it reacts with itself to form a dimer.[1][5] This consumes your substrate and complicates purification.[6]

Q3: What are the most critical factors for a successful Sonogashira reaction?

A3: Success hinges on four key areas:

  • Active Catalyst System: Both the palladium catalyst and copper co-catalyst must be active and not degraded.[7]

  • Inert Atmosphere: Oxygen promotes the unwanted homocoupling of the alkyne, which is a major cause of low yields.[7][8] Therefore, running the reaction under an inert atmosphere (argon or nitrogen) with properly degassed solvents is critical.[7]

  • Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst.[7]

  • Optimal Conditions: The choice of base, solvent, and temperature must be appropriate for the specific substrates being coupled.[7]

Q4: What is alkyne homocoupling, and how can I prevent it?

A4: Alkyne homocoupling, also known as Glaser or Hay coupling, is a copper-catalyzed dimerization of the terminal alkyne.[1] This side reaction is primarily driven by the presence of oxygen.[8] To prevent it, you should:

  • Ensure Rigorous Anaerobic Conditions: Use a Schlenk line or glovebox and thoroughly degas all solvents and reagents.[5][8]

  • Consider Copper-Free Conditions: Numerous protocols have been developed that omit the copper co-catalyst entirely, which eliminates the primary pathway for Glaser coupling.[1][4][9] These methods may require different ligands or reaction conditions to achieve good reactivity.[4][10]

Troubleshooting Guide for Low Yields

Issue 1: Catalyst Inactivity or Decomposition

Q: My reaction fails to start, or I observe a black precipitate (palladium black). What is the cause?

A: This indicates that the active Pd(0) catalyst is not being generated or is decomposing. The formation of palladium black means the catalyst has agglomerated and fallen out of the catalytic cycle.[5]

  • Check Catalyst and Reagent Quality: Use a fresh, high-quality palladium source and copper(I) iodide. CuI can degrade over time.[7] Ensure the amine base is pure and dry, as impurities can poison the catalyst.[11]

  • Use a More Stable Pre-catalyst: While Pd(PPh₃)₄ is common, it can be sensitive. Consider using a more stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[2]

  • Optimize Ligands: If using a Pd(II) source, the choice of phosphine ligand is crucial for stabilizing the active catalyst. For challenging substrates, bulky, electron-rich phosphine ligands can improve performance.[2][5]

  • Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[5][11] Consider screening other anhydrous, degassed solvents like DMF, toluene, or using the amine base (e.g., triethylamine) as the solvent.[12]

Issue 2: Substrate-Specific Challenges with this compound

Q: I suspect the alkyl chloride in this compound is causing side reactions. How can I address this?

A: The reactivity of halides in palladium-catalyzed coupling generally follows the trend I > Br > Cl, and sp²-hybridized carbons (aryl/vinyl) are much more reactive than sp³-hybridized ones (alkyl).[5][13] While the desired reaction at the aryl/vinyl halide is strongly favored, the alkyl chloride is a potential site for unwanted reactivity.

  • Use Milder Conditions: High temperatures can increase the rate of side reactions.[14] Attempt the reaction at the lowest possible temperature that still allows for coupling of the aryl/vinyl halide partner. For reactive aryl iodides, this may even be room temperature.[1][2]

  • Consider a Copper-Free Protocol: Altering the catalytic system by removing copper can sometimes change the reaction's selectivity profile and may help disfavor pathways involving the alkyl chloride.[4]

  • Alternative Catalysts: For C(sp³)-Cl bonds, nickel-based catalyst systems are sometimes employed, suggesting palladium may not be ideal if this bond is activated.[1] While this is for the desired coupling of alkyl halides, it highlights a potential reactivity difference. If side reactions at the chloride are confirmed, a different catalyst family might be needed, though this represents a significant deviation from a standard Sonogashira protocol.

Issue 3: Suboptimal Reaction Conditions

Q: I am getting some product, but the yield is poor. How can I optimize the reaction?

A: Low conversion suggests the reaction conditions are not optimal for your specific substrates. A systematic screening of parameters is recommended.

  • Screen Bases: An amine base is required to deprotonate the alkyne.[7] While triethylamine (NEt₃) and diisopropylamine (DIPA) are common, switching to a different base like pyrrolidine or an inorganic base (e.g., Cs₂CO₃, K₃PO₄) in copper-free systems can have a dramatic effect on yield.[8][9][15]

  • Screen Solvents: Ensure the chosen solvent is anhydrous and degassed. Common options include THF, DMF, toluene, and dioxane.[12] The solubility of all components, especially the base and catalyst, is critical.[16]

  • Adjust Temperature: The required temperature depends heavily on the reactivity of the aryl/vinyl halide. Aryl iodides often react at room temperature, while less reactive aryl bromides and chlorides may require heating, sometimes up to 100 °C.[7][12]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters that can be adjusted to troubleshoot a low-yielding Sonogashira reaction.

Table 1: Troubleshooting Quick-Reference Guide

Symptom Potential Cause Suggested Solution(s)
No reaction, starting material recovered Inactive catalyst, wrong conditions Use fresh Pd/Cu catalysts; screen different bases, solvents, and temperature.[7]
Black precipitate (Palladium black) Catalyst decomposition Ensure strictly anaerobic conditions; use stabilizing ligands; change solvent.[5]
Significant alkyne dimer byproduct Oxygen in the reaction (Glaser coupling) Rigorously degas all reagents and solvents; run under a strict inert atmosphere.[1][5]

| Low conversion, mixture of products | Suboptimal conditions, side reactions | Screen bases and solvents; try lower temperatures; consider a copper-free protocol.[4][14] |

Table 2: Common Reagents for Sonogashira Optimization

Parameter Common Options Notes
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂ Pd(II) sources require in-situ reduction. Pre-catalysts can offer more reliable activation.[2][17]
Copper Source CuI Use from a fresh, unopened bottle if possible.[7] Omit for copper-free protocols.[1]
Base Amines: NEt₃, DIPA, PyrrolidineInorganic: Cs₂CO₃, K₃PO₄, K₂CO₃ Amine bases are standard for copper-catalyzed reactions. Inorganic bases are common in copper-free systems.[7][9][15]
Solvent THF, Toluene, Dioxane, DMF, Acetonitrile, NEt₃ Must be anhydrous and thoroughly degassed. Solubility of all components is key.[12]

| Temperature | Room Temperature to 110 °C | Highly dependent on halide reactivity (I > Br > Cl). Start mild and increase if necessary.[1][7] |

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point and should be optimized based on troubleshooting results.

  • Glassware Preparation: Oven-dry or flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Loading: To the flask, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (1-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[8]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by the amine base (e.g., NEt₃, 2-3 eq) via syringe.

  • Alkyne Addition: Add this compound (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature for aryl iodides, 60-80 °C for aryl bromides).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.[7]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique is essential for removing dissolved oxygen to prevent homocoupling.[8]

  • Place the anhydrous solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent by placing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and thaw the solvent in a warm water bath. You may see gas bubbles evolve from the thawing solvent.

  • Repeat this freeze-pump-thaw cycle at least two more times to ensure all dissolved gas is removed.

  • Finally, backfill the flask with argon or nitrogen. The solvent is now ready for use.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_RX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product R¹-C≡CR² PdII_Alkyne->Product Reductive Elimination RX R¹-X CuX Cu-X Cu_Alkyne Cu-C≡CR² CuX->Cu_Alkyne Alkyne Activation & Deprotonation Cu_Alkyne->PdII_RX To Transmetalation Cu_Alkyne->CuX Regeneration Alkyne H-C≡CR² Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in a standard Sonogashira reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield in Sonogashira Reaction check_homocoupling Is alkyne homocoupling (dimer) observed? start->check_homocoupling fix_atmosphere Improve Anaerobic Conditions: - Rigorously degas solvents - Use Schlenk line / glovebox check_homocoupling->fix_atmosphere Yes check_catalyst Is Palladium Black observed? check_homocoupling->check_catalyst No try_copper_free Switch to a Copper-Free Protocol fix_atmosphere->try_copper_free fix_catalyst Address Catalyst Decomposition: - Use fresh, high-purity reagents - Screen stabilizing ligands - Change solvent (e.g., avoid THF) check_catalyst->fix_catalyst Yes optimize_conditions Systematically Optimize Conditions check_catalyst->optimize_conditions No fix_catalyst->optimize_conditions screen_base Screen Bases (e.g., NEt₃, DIPA, Cs₂CO₃) optimize_conditions->screen_base screen_solvent Screen Solvents (e.g., Toluene, DMF, Dioxane) optimize_conditions->screen_solvent screen_temp Vary Temperature (RT to 100°C) optimize_conditions->screen_temp

References

Technical Support Center: Storage and Handling of 4-Chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-chloro-1-butyne during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Discoloration (yellowing or browning) of this compound upon storage. Oxidation or polymerization of the alkyne moiety. Exposure to air and light can initiate these processes.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber glass vials or store in the dark to prevent photo-initiation. Consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm).
Decrease in purity over time, as confirmed by GC or NMR analysis. Decomposition via multiple pathways, including oligomerization, polymerization, or dehydrochlorination.Ensure storage at low temperatures (-20°C is recommended for long-term storage). Avoid contact with incompatible materials such as strong bases, oxidizing agents, and certain metals that can catalyze degradation.
Formation of a precipitate or solid material in the liquid. Polymerization of the butyne. This can be accelerated by impurities, heat, or light.Filter the material if a small amount of polymer has formed. For future prevention, strictly follow recommended storage conditions, including the use of inhibitors.
Inconsistent reaction yields when using stored this compound. Degradation of the starting material, leading to a lower concentration of the active compound.Re-purify the this compound by distillation before use if degradation is suspected. Always use freshly opened or properly stored material for critical reactions.
Pressure build-up in the storage container. Decomposition leading to the formation of gaseous byproducts, such as HCl gas from dehydrochlorination.Vent the container carefully in a fume hood. This indicates significant degradation, and the material should be disposed of according to safety protocols. For prevention, store at low temperatures and consider the use of an acid scavenger.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to several degradation pathways:

  • Polymerization/Oligomerization: The terminal alkyne can undergo radical or acid-catalyzed polymerization. This is often indicated by discoloration and the formation of viscous liquids or solids.

  • Dehydrochlorination: Elimination of hydrogen chloride (HCl) can occur, particularly in the presence of bases or upon heating, leading to the formation of highly reactive vinylacetylene. The released HCl can then catalyze further degradation.

  • Oxidation: The alkyne functionality can be sensitive to oxidation, especially when exposed to air and light, potentially forming various oxygenated byproducts.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf-life, this compound should be stored under the following conditions:

  • Temperature: Cool, at or below 4°C for short-term storage and -20°C for long-term storage.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protected from light by using amber glass containers or storing in a dark location.

  • Container: In a tightly sealed, appropriate container made of non-reactive materials (e.g., glass). Avoid contact with metals that could catalyze decomposition.

Q3: Should I use a stabilizer for storing this compound?

A3: Yes, the use of a stabilizer is highly recommended, especially for long-term storage or if the material will be exposed to conditions that could promote degradation (e.g., elevated temperatures during distillation).

  • For Radical Polymerization: A radical inhibitor such as Butylated Hydroxytoluene (BHT) can be added at a concentration of 50-100 ppm.

  • For Acid-Catalyzed Degradation: In situations where dehydrochlorination is a concern, a non-basic acid scavenger could be considered, though care must be taken to ensure its compatibility with the intended use of the this compound.

Q4: How can I check the purity of my stored this compound?

A4: The purity can be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and identifying potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide a clear picture of the compound's integrity and reveal the presence of impurities. Changes in the characteristic alkyne and chloro-substituted proton and carbon signals can indicate degradation.

Q5: Is it safe to distill this compound?

A5: Distillation can be performed to purify this compound, but it must be done with caution due to its potential instability at elevated temperatures. It is advisable to:

  • Perform the distillation under reduced pressure to lower the boiling point.

  • Ensure the distillation apparatus is free of any basic or metallic contaminants.

  • Consider adding a polymerization inhibitor (like BHT) to the distillation flask.

  • Do not distill to dryness, as this can concentrate potentially explosive residues.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or diethyl ether.

    • Use a volumetric flask for accurate concentration.

  • GC-MS Parameters (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

  • Data Analysis:

    • Integrate the peak corresponding to this compound to determine its relative area percentage, which provides an estimate of purity.

    • Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential degradation products.

Protocol 2: Monitoring Stability with ¹H NMR Spectroscopy

Objective: To monitor the stability of this compound over time under specific storage conditions.

Methodology:

  • Initial Sample Preparation:

    • Dissolve a known amount of fresh this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Acquire a ¹H NMR spectrum and integrate the characteristic peaks of this compound and the internal standard.

  • Storage:

    • Store the bulk sample of this compound under the desired conditions (e.g., -20°C, under argon, with 100 ppm BHT).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6 months), take an aliquot from the stored sample.

    • Prepare an NMR sample in the same manner as the initial sample, using the same internal standard at the same concentration.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Calculate the ratio of the integral of a characteristic this compound peak (e.g., the acetylenic proton at ~2.0 ppm) to the integral of a peak from the internal standard.

    • A decrease in this ratio over time indicates degradation of the this compound.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Condition Temperature Atmosphere Light Exposure Recommended Stabilizer Expected Shelf-Life (Purity >98%)
Optimal -20°CInert (Argon/Nitrogen)DarkBHT (50-100 ppm)> 12 months
Standard 4°CInert (Argon/Nitrogen)DarkBHT (50-100 ppm)6-12 months
Sub-optimal 4°CAirDarkNone1-3 months
Poor Room TemperatureAirAmbient LightNone< 1 month

Visualizations

degradation_pathways This compound This compound Polymerization Polymerization This compound->Polymerization Heat, Light, Impurities Dehydrochlorination Dehydrochlorination This compound->Dehydrochlorination Base, Heat Oxidation Oxidation This compound->Oxidation Air (O2), Light Degradation_Products Various Degradation Products Polymerization->Degradation_Products Dehydrochlorination->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Monitoring Temp Temperature (-20°C to 4°C) GCMS GC-MS Analysis (Purity & Impurities) Temp->GCMS Periodic Sampling NMR NMR Spectroscopy (Quantitative Analysis) Temp->NMR Periodic Sampling Atmos Inert Atmosphere (Ar or N2) Atmos->GCMS Periodic Sampling Atmos->NMR Periodic Sampling Light Darkness Light->GCMS Periodic Sampling Light->NMR Periodic Sampling Stab Stabilizer (e.g., BHT) Stab->GCMS Periodic Sampling Stab->NMR Periodic Sampling 4-Chloro-1-butyne_Sample This compound Sample 4-Chloro-1-butyne_Sample->Temp 4-Chloro-1-butyne_Sample->Atmos 4-Chloro-1-butyne_Sample->Light 4-Chloro-1-butyne_Sample->Stab

Caption: Workflow for storing and monitoring the stability of this compound.

Technical Support Center: Reactions Involving 4-chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-chloro-1-butyne. The information is designed to address specific issues encountered during the scale-up of chemical reactions involving this versatile but challenging reagent.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of reactions with this compound, offering potential causes and solutions.

Issue 1: Uncontrolled Exothermic Reaction or Thermal Runaway

  • Question: My reaction temperature is increasing uncontrollably after adding this compound. What should I do and how can I prevent this?

  • Answer: An uncontrolled exotherm is a critical safety hazard.

    • Immediate Actions:

      • Stop the addition of any reagents.

      • Increase cooling to the reactor.

      • If necessary, use an emergency quenching procedure that has been established beforehand.

    • Root Causes and Preventative Measures:

      • Poor Heat Dissipation: The rate of heat generation is exceeding the rate of heat removal. On scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat transfer less efficient.

      • Accumulation of Unreacted Reagents: Adding reagents too quickly can lead to a buildup, followed by a sudden, rapid reaction.

      • Solution: Implement robust temperature control. Use a reactor with adequate cooling capacity and an appropriate heat transfer fluid. Add this compound or other reactive starting materials slowly and in a controlled manner, monitoring the internal temperature closely. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise.[1]

Issue 2: Low Product Yield and Incomplete Conversion

  • Question: My reaction is not going to completion, or the yield of my desired product is significantly lower than in small-scale experiments. What are the likely causes?

  • Answer: Low yields upon scale-up can stem from several factors.

    • Root Causes and Troubleshooting Steps:

      • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent distribution can occur, leading to side reactions or unreacted starting material. Ensure the reactor's agitation (stirring speed, impeller design) is sufficient for the scale and viscosity of the reaction mixture.

      • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.[2][3] Common causes include poisoning by impurities, thermal degradation, or reaction with byproducts.[2][3] Consider using a more robust catalyst or implementing a catalyst regeneration step if possible.

      • Side Reactions: The longer reaction times or higher temperatures sometimes used in scale-up can favor the formation of unwanted byproducts. Analyze the crude reaction mixture to identify these impurities and adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize their formation.

Issue 3: Formation of Significant Byproducts and Impurities

  • Question: I am observing a complex mixture of products and the purity of my target compound is low. How can I improve the selectivity of my reaction?

  • Answer: this compound's reactivity can lead to several side reactions.[4]

    • Common Side Reactions:

      • Isomerization: The terminal alkyne can isomerize to other butyne or allene isomers under certain conditions.

      • Elimination: Elimination of HCl can occur, particularly in the presence of a base.

      • Polymerization: The alkyne functionality can be susceptible to polymerization, especially at elevated temperatures or in the presence of certain metals.

    • Strategies for Improving Selectivity:

      • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

      • pH Control: If applicable, carefully control the pH of the reaction mixture to suppress base-catalyzed side reactions.

      • Choice of Solvent and Catalyst: The solvent and catalyst can significantly influence the reaction pathway. Screen different options to find conditions that favor the desired transformation.

Issue 4: Difficulties in Product Purification

  • Question: I am struggling to isolate my product from the crude reaction mixture due to the presence of closely-related impurities. What purification strategies should I consider?

  • Answer: Effective purification requires a strategy tailored to the properties of your product and its impurities.[5][6][7]

    • Troubleshooting Purification:

      • Characterize Impurities: Before attempting purification, identify the major impurities using techniques like GC-MS, LC-MS, or NMR. Understanding their structure and properties is crucial.

      • Distillation: If your product is a volatile liquid with a boiling point sufficiently different from the impurities, fractional distillation under vacuum can be an effective and scalable method.[5][7]

      • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity on a large scale.[6] This may require screening various solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[6]

      • Chromatography: While often used at the lab scale, column chromatography can be adapted for larger scales (prep-HPLC or flash chromatography).[5][6] This is particularly useful for separating isomers or compounds with very similar physical properties.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound?

A1: this compound is a hazardous substance that requires careful handling.[8] The primary hazards include:

  • Toxicity: It is toxic if swallowed.[8][9]

  • Flammability: It is a flammable liquid and vapor.[9]

  • Irritation: It can cause irritation to the skin, eyes, and respiratory system.[8][10] Direct contact and inhalation of vapors should be avoided.[8]

  • Sensitization: It may cause an allergic skin reaction.[9]

Q2: How should I safely store and handle this compound?

A2: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12] Personal protective equipment (PPE), including suitable protective clothing, gloves (e.g., neoprene or nitrile), and eye/face protection, is mandatory.[8][12] Store the compound away from flammable materials and strong oxidants to prevent fire or explosion.[8]

Q3: What analytical techniques are recommended for monitoring the progress of reactions involving this compound?

A3: Real-time reaction monitoring is crucial for understanding reaction kinetics and ensuring safety during scale-up. Suitable techniques include:

  • In-situ FTIR Spectroscopy: An ATR-FTIR probe inserted into the reactor can monitor the disappearance of reactants and the appearance of products by tracking their characteristic infrared absorption bands.[13]

  • Automated HPLC/GC Sampling: An automated system can withdraw aliquots from the reaction at set intervals, quench them if necessary, and inject them into an HPLC or GC for analysis.[13] This provides quantitative data on the concentration of each species over time.[13]

  • NMR Spectroscopy: For smaller scale or mechanistic studies, NMR can be used to quantitatively observe all intermediates and byproducts.[14]

Q4: What are the typical signs of catalyst deactivation in these reactions?

A4: Catalyst deactivation can manifest in several ways:

  • A noticeable decrease in the reaction rate over time.[2]

  • The need for higher temperatures or longer reaction times to achieve the same level of conversion.

  • An increase in the formation of side products as the catalyst's selectivity decreases.[2] Deactivation can be caused by various factors, including the deposition of coke or other organic compounds on the catalyst surface.[3]

Data and Protocols

Physical and Safety Properties of this compound
PropertyValueReference
Molecular Formula C₄H₅Cl[8][15]
Molecular Weight 88.53 g/mol [9]
Appearance Colorless, transparent liquid[8]
Boiling Point 40-41 °C[8]
Density 0.964 g/cm³[8]
GHS Hazard Codes H301 (Toxic if swallowed), H225/H226 (Flammable liquid and vapor), H317 (May cause an allergic skin reaction)[9]
Comparison of Analytical Techniques for Reaction Monitoring
TechniquePrincipleTime ScaleAdvantagesDisadvantages
In-situ FTIR Infrared SpectroscopySeconds to MinutesReal-time data, non-invasiveMay be difficult to deconvolve overlapping peaks, requires probe compatibility
Automated HPLC Liquid ChromatographyMinutesExcellent for non-volatile or thermally labile compounds, quantitativeSlower than spectroscopic methods, requires method development
GC Gas ChromatographyMinutesHigh resolution for volatile compoundsNot suitable for thermally unstable compounds
NMR Nuclear Magnetic ResonanceMinutes to HoursProvides detailed structural information, quantitativeLower sensitivity, requires deuterated solvents for offline analysis
Experimental Protocol: Real-Time Reaction Monitoring using In-situ FTIR
  • System Setup: Insert a clean, dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.[13]

  • Background Spectrum: Before initiating the reaction, record a background spectrum of the reaction mixture (solvent, catalyst, and initial reagents, excluding this compound). This will be subtracted from subsequent spectra.[13]

  • Reaction Initiation: Begin the controlled addition of this compound to start the reaction.

  • Data Acquisition: Configure the FTIR spectrometer to collect spectra at regular intervals (e.g., every 60 seconds).

  • Data Analysis: Identify the characteristic infrared absorption bands for a key functional group in the reactant (e.g., the C≡C-H stretch of this compound) and a key functional group in the product. Plot the absorbance of these peaks over time to generate a reaction profile.[13]

Visualizations

TroubleshootingWorkflow Workflow for Troubleshooting Scale-Up Issues Start Scale-Up Issue Identified (e.g., Low Yield, Impurities) Analyze Analyze Crude Reaction Mixture (GC-MS, LC-MS, NMR) Start->Analyze Identify Identify Root Cause Analyze->Identify Mixing Poor Mixing? Identify->Mixing Yes Temp Thermal Control Issue? Identify->Temp Yes SideReaction Side Reaction? Identify->SideReaction Yes Catalyst Catalyst Deactivation? Identify->Catalyst Yes OptimizeMixing Optimize Agitation (Speed, Impeller) Mixing->OptimizeMixing OptimizeTemp Improve Heat Transfer (Controlled Addition, Cooling) Temp->OptimizeTemp OptimizeConditions Adjust Conditions (Temp, Conc., Solvent) SideReaction->OptimizeConditions OptimizeCatalyst Screen Catalysts (Loading, Type) Catalyst->OptimizeCatalyst Validate Validate Optimized Process on Small Scale OptimizeMixing->Validate OptimizeTemp->Validate OptimizeConditions->Validate OptimizeCatalyst->Validate Implement Implement on Scale Validate->Implement

Caption: A logical workflow for troubleshooting common scale-up issues.

ReactionPathways Common Reaction Pathways of this compound Reactants This compound + Nucleophile (Nu-) DesiredProduct Desired Product (Nu-CH2CH2C≡CH) Reactants->DesiredProduct Desired SN2 Reaction Isomerization Isomerized Byproduct (e.g., Nu-CH2C≡CCH3) Reactants->Isomerization Base / Heat Elimination Elimination Byproduct (Butatriene/Vinylacetylene) Reactants->Elimination Strong Base Polymerization Polymerization Reactants->Polymerization Heat / Catalyst DesiredProduct->Isomerization Base / Heat

Caption: Desired reaction pathway and potential side reactions.

PurificationDecision Decision Tree for Product Purification StartState Crude Product Mixture IsSolid Is Product Solid? StartState->IsSolid IsVolatile Is Product Volatile and Thermally Stable? IsSolid->IsVolatile No (Oil) Crystallize Crystallization IsSolid->Crystallize Yes ImpurityProfile Impurities Structurally Similar? IsVolatile->ImpurityProfile No Distill Vacuum Distillation IsVolatile->Distill Yes Chromatography Chromatography (Prep-HPLC/Flash) ImpurityProfile->Chromatography Yes Other Consider Derivatization or Alternative Synthesis ImpurityProfile->Other No (Complex Mixture)

Caption: A decision-making guide for selecting a purification method.

References

Technical Support Center: Removal of Catalyst Impurities from 4-Chloro-1-Butyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst impurities from reactions involving 4-chloro-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst residues I might encounter in reactions with this compound?

A1: Given that this compound is a terminal alkyne, it is frequently used in cross-coupling reactions. Therefore, the most common metallic catalyst residues you are likely to encounter are palladium and copper. These are typically used in reactions such as Sonogashira, Heck, and Suzuki couplings, as well as click chemistry.[1]

Q2: Why is the complete removal of these catalyst residues so critical?

A2: The removal of catalyst residues is crucial for several reasons:

  • Downstream Reactions: Trace amounts of metal can poison catalysts used in subsequent synthetic steps.[1]

  • Product Stability: Residual metals can promote the degradation of your final product over time.

  • Toxicity: For applications in drug development, heavy metal residues are strictly regulated due to their toxicity.

  • Analytical Interference: The presence of metal impurities can interfere with analytical techniques, leading to inaccurate characterization of your compound.[1]

Q3: Can I remove catalyst impurities simply by column chromatography?

A3: While column chromatography is a common purification technique, it is often insufficient for the complete removal of trace palladium and copper residues.[2] These metals can exist in various forms (e.g., colloidal, complexed) that may co-elute with your product on silica gel.[2] Therefore, a combination of methods is often recommended for achieving high purity.

Q4: Are there catalyst-free methods for reactions involving this compound?

A4: While many transformations of this compound rely on metal catalysis, some reactions, such as certain types of nucleophilic substitution at the chlorinated carbon, may not require a metal catalyst. However, for carbon-carbon bond-forming reactions at the alkyne terminus, metal-catalyzed methods are often the most efficient and versatile.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of products from this compound reactions.

Problem 1: After a Sonogashira coupling reaction with this compound, my product is still contaminated with palladium, even after column chromatography.
  • Possible Cause: The palladium catalyst has formed soluble or colloidal species that are not effectively removed by silica gel.

  • Recommended Actions:

    • Employ a Metal Scavenger: The use of a metal scavenger is a highly effective method for removing trace palladium.[2] Thiol-functionalized silica gels or resins have a high selectivity for palladium and can significantly reduce its concentration.[2]

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.[2] However, be aware that this can sometimes lead to product loss due to non-specific adsorption.[2]

    • Liquid-Liquid Extraction with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent, such as EDTA or thiourea, can help to extract some palladium salts into the aqueous phase.[3]

Problem 2: I am observing significant product loss when using activated carbon to remove my copper catalyst from a click chemistry reaction.
  • Possible Cause: Your product may be adsorbing to the activated carbon along with the copper catalyst.

  • Recommended Actions:

    • Optimize the Amount of Carbon: Use the minimum amount of activated carbon necessary for effective copper removal. This may require some experimentation to find the optimal balance.

    • Aqueous Ammonia Wash: If your product is stable to basic conditions, washing the reaction mixture with an aqueous solution of ammonia can be very effective. Ammonia forms a deep blue, water-soluble complex with copper, which can then be easily separated in an aqueous wash.

    • Aqueous Ammonium Chloride Wash: If your product is sensitive to basic conditions, an aqueous solution of ammonium chloride can be used as a milder alternative to aqueous ammonia for complexing and removing copper.[3]

Problem 3: My final product is a different color than expected, suggesting metal contamination, but I am unsure which metal is present.
  • Possible Cause: The discoloration is likely due to residual palladium (often black or dark brown) or copper (can be various colors depending on the oxidation state) catalysts.

  • Recommended Actions:

    • Review Your Reaction Conditions: Identify all the metal-containing reagents and catalysts used in your reaction scheme.

    • Elemental Analysis: For critical applications, consider submitting a sample of your product for elemental analysis (e.g., ICP-MS) to quantify the specific metal impurities present.

    • Broad-Spectrum Scavenging: If the identity of the metal is uncertain, using a broad-spectrum metal scavenger or a combination of purification techniques (e.g., an aqueous wash followed by treatment with a thiol scavenger) may be effective.

Data Presentation

The following table summarizes the effectiveness of various methods for the removal of common catalyst impurities.

Purification Method Target Catalyst Typical Efficiency Advantages Disadvantages
Column Chromatography Palladium, CopperLow to MediumReadily available, can remove other organic impurities.Often insufficient for trace metal removal.[2]
Activated Carbon Palladium, CopperHighCost-effective and readily available.[2]Can lead to product loss, non-specific.[2]
Thiol Scavenger Resins PalladiumVery HighHigh selectivity for palladium, low product loss.[2]Higher cost than activated carbon.[2]
Liquid-Liquid Extraction (Aqueous Ammonia) CopperHighSimple procedure, highly effective for copper.Product must be stable to basic conditions.[3]
Liquid-Liquid Extraction (Aqueous EDTA) Palladium, CopperLow to MediumSimple procedure.Ineffective for many forms of palladium.[3]

Experimental Protocols

Protocol 1: Removal of Palladium Impurities using a Thiol-Functionalized Silica Scavenger
  • Dissolution: Following the initial reaction work-up, dissolve the crude product containing palladium impurities in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Scavenger Addition: Add the thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).[2]

  • Stirring: Stir the resulting suspension at room temperature. The optimal stirring time should be determined by monitoring the palladium levels, but a typical duration is 4-16 hours.[2]

  • Filtration: Filter off the scavenger resin through a pad of celite and wash the resin with the same solvent to ensure complete recovery of the product.[2]

  • Concentration: The filtrate, now free of palladium, can be concentrated under reduced pressure. Further purification to remove other impurities can be performed if necessary.

Protocol 2: Removal of Copper Impurities using an Aqueous Ammonia Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether).

  • First Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution of ammonia (e.g., 5-10% concentration). The aqueous layer will typically turn blue, indicating the formation of the copper-ammonia complex.

  • Separation: Separate the aqueous layer.

  • Repeat Washes: Repeat the washing process with fresh aqueous ammonia until the aqueous layer is no longer colored.

  • Final Washes: Wash the organic layer with water and then with brine to remove any residual ammonia.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Removal start Crude Reaction Mixture (Product + Catalyst Impurities) dissolve Dissolve in Organic Solvent start->dissolve choice Choose Removal Method dissolve->choice scavenger Add Metal Scavenger (e.g., Thiol Resin) choice->scavenger For Palladium extraction Perform Liquid-Liquid Extraction (e.g., Aqueous Ammonia Wash) choice->extraction For Copper stir Stir for 4-16 hours scavenger->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger dry Dry and Concentrate Organic Layer filter_scavenger->dry separate Separate Aqueous and Organic Layers extraction->separate separate->dry end Purified Product dry->end

Caption: A generalized workflow for the removal of catalyst impurities.

troubleshooting_logic Troubleshooting Logic for Catalyst Removal start Is the Product Contaminated with Catalyst after Initial Purification? yes_cont Yes start->yes_cont no_cont No start->no_cont identify Identify the Catalyst (e.g., Pd, Cu) yes_cont->identify end_success Purification Successful no_cont->end_success pd_solution Use Thiol Scavenger or Activated Carbon identify->pd_solution If Pd cu_solution Wash with Aqueous Ammonia or Ammonium Chloride identify->cu_solution If Cu pd Palladium cu Copper check_loss Is there Significant Product Loss? pd_solution->check_loss cu_solution->check_loss yes_loss Yes check_loss->yes_loss no_loss No check_loss->no_loss optimize Optimize Scavenger/Carbon Amount or Switch Method yes_loss->optimize no_loss->end_success optimize->end_success

Caption: A decision tree for troubleshooting catalyst removal issues.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of solvents on the reactivity of 4-chloro-1-butyne.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction pathway of this compound?

The solvent plays a crucial role in determining whether the reaction of this compound proceeds via a substitution (SN1 or SN2) or an elimination (E1 or E2) pathway. As a primary alkyl halide, this compound is sterically unhindered, making it a good candidate for SN2 reactions. However, the reaction pathway is highly dependent on the solvent's ability to stabilize intermediates and solvate the nucleophile.

  • Polar protic solvents (e.g., water, ethanol, methanol) can solvate both cations and anions effectively through hydrogen bonding. This property stabilizes the carbocation intermediate required for SN1 and E1 pathways. However, these solvents also form a solvent shell around the nucleophile, reducing its nucleophilicity and hindering SN2 reactions.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) can solvate cations but not anions as effectively. This leaves the anion (nucleophile) "naked" and more reactive, thus favoring the SN2 pathway. Strong bases in polar aprotic solvents will also favor the E2 pathway.

Q2: Which solvent is best for maximizing the yield of the SN2 product with this compound?

To maximize the yield of the SN2 product, a polar aprotic solvent such as DMSO or DMF is recommended. These solvents will dissolve most common nucleophiles while enhancing their reactivity by not forming strong hydrogen bonds with them. This allows the nucleophile to readily attack the electrophilic carbon of this compound in a concerted mechanism.

Q3: I am observing a significant amount of a byproduct, which I suspect is an elimination product. How can I minimize its formation?

The formation of elimination byproducts (but-3-en-1-yne) is a common issue, especially when using a strong, sterically hindered base. To minimize elimination:

  • Use a less sterically hindered, strong nucleophile that is a weak base. For example, azide (N₃⁻) or cyanide (CN⁻) are good nucleophiles but relatively weak bases.

  • Lower the reaction temperature. Higher temperatures generally favor elimination over substitution.

  • Choose the solvent carefully. While polar aprotic solvents are generally preferred for SN2 reactions, a less polar solvent might disfavor the E2 pathway in some cases. However, this needs to be balanced with the solubility of the reactants.

Troubleshooting Guides

Problem 1: Low or no conversion of this compound.

Possible CauseTroubleshooting Steps
Inactive Nucleophile - Ensure the nucleophile is not degraded. Use a fresh batch if necessary.- In protic solvents, the nucleophile might be overly solvated. Consider switching to a polar aprotic solvent.
Low Reaction Temperature - While lower temperatures favor substitution, the reaction rate might be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS.
Poor Solubility - Ensure all reactants are soluble in the chosen solvent. If not, consider a different solvent or a co-solvent system.
Presence of Water - For reactions sensitive to moisture (e.g., with strong bases), ensure all glassware is dry and use anhydrous solvents.

Problem 2: Formation of multiple products.

Possible CauseTroubleshooting Steps
Competition between SN2 and E2 - Use a less basic nucleophile.- Lower the reaction temperature.- Consider using a less polar aprotic solvent.
Rearrangement of an unstable product - The alkyne moiety can be sensitive. Ensure the workup conditions are mild (e.g., avoid strong acids or bases if the product is sensitive).
Reaction with the solvent (solvolysis) - This is more common in polar protic solvents where the solvent itself can act as a nucleophile. Switch to a non-nucleophilic, polar aprotic solvent.

Data Presentation

The following tables provide illustrative quantitative data on how solvent choice can affect the reaction of this compound with sodium azide (NaN₃) at 50°C. This data is representative and intended for educational purposes.

Table 1: Effect of Solvent on Reaction Rate and Product Distribution

SolventDielectric Constant (ε)Reaction Rate Constant (k, 10⁻⁴ L mol⁻¹ s⁻¹)SN2 Product Yield (%) (4-azido-1-butyne)E2 Product Yield (%) (But-3-en-1-yne)
Methanol (CH₃OH)32.71.28515
Ethanol (C₂H₅OH)24.60.88020
DMSO46.758.3>99<1
DMF36.745.1>99<1
Acetone20.715.6982
Acetonitrile37.530.2991

Table 2: Influence of Water in a Protic Solvent (Ethanol/Water mixture)

% Ethanol in Water (v/v)Dielectric Constant (ε)Relative RateSN2 Product Yield (%)E1/SN1 Product Yield (%)
10024.61.08020
8035.92.57525
5055.38.06040
2070.115.04060

Experimental Protocols

Protocol 1: Synthesis of 4-azido-1-butyne via SN2 Reaction

This protocol describes the synthesis of 4-azido-1-butyne from this compound using sodium azide in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Azide: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 4-azido-1-butyne by vacuum distillation or column chromatography on silica gel to obtain the final product.

Mandatory Visualizations

Solvent_Effects_on_Reactivity cluster_substrate This compound cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Substrate Cl-CH2-CH2-C≡CH SN2 SN2 (Substitution) Substrate->SN2 Primary Halide Favors SN1_E1 SN1 / E1 (via Carbocation) Substrate->SN1_E1 Primary Halide Disfavors Solvent Solvent Solvent->SN2 Polar Aprotic (e.g., DMSO, DMF) Favors Solvent->SN1_E1 Polar Protic (e.g., EtOH, H2O) Favors Nucleophile Nucleophile Nucleophile->SN2 Strong Nucleophile Weak Base Favors E2 E2 (Elimination) Nucleophile->E2 Strong, Hindered Base Favors

Caption: Logical relationship of solvent and nucleophile choice on the reaction pathway of this compound.

Experimental_Workflow_SN2 start Start setup Reaction Setup: This compound + NaN3 in DMF start->setup reaction Heat and Stir (60-80°C, 12-24h) Monitor by TLC/GC-MS setup->reaction workup Workup: Quench with water reaction->workup extraction Extraction with Diethyl Ether workup->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry over MgSO4 and Concentrate washing->drying purification Purification: Vacuum Distillation or Column Chromatography drying->purification end End: Pure 4-azido-1-butyne purification->end

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Chloro-1-butyne and 4-Bromo-1-butyne in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-chloro-1-butyne and 4-bromo-1-butyne, two key building blocks in organic synthesis. The information presented is supported by established chemical principles and analogous experimental data to assist researchers in selecting the optimal reagent for their synthetic needs.

Introduction

This compound and 4-bromo-1-butyne are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. Their utility stems from the presence of two reactive functional groups: a terminal alkyne and a primary alkyl halide. The terminal alkyne allows for a variety of coupling reactions, while the alkyl halide is susceptible to nucleophilic substitution. The choice between the chloro and bromo derivative often depends on a balance of reactivity, cost, and stability. This guide focuses on the comparative reactivity of the carbon-halogen bond in nucleophilic substitution reactions.

Theoretical Background: The Role of the Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions, particularly in bimolecular nucleophilic substitution (Sₙ2) reactions, is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. For the halogens, the leaving group ability increases down the group in the periodic table (I > Br > Cl > F).[1][2]

This trend is attributed to two main factors:

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br). A weaker bond is more easily broken, leading to a lower activation energy for the reaction.

  • Anion Stability: The stability of the resulting halide anion (X⁻) increases with its size. The larger ionic radius of bromide compared to chloride allows for the negative charge to be dispersed over a larger volume, resulting in a more stable anion.[3]

Consequently, in Sₙ2 reactions, alkyl bromides are generally more reactive than their corresponding alkyl chlorides.

Quantitative Reactivity Comparison

The following table summarizes the expected relative reactivity based on these established principles.

PropertyThis compound4-Bromo-1-butyne
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-X Bond Strength StrongerWeaker
Leaving Group Ability GoodExcellent
Relative Reactivity Less ReactiveMore Reactive
Estimated Rate Ratio 1~10-100x faster than this compound

Experimental Protocols: A Representative Sₙ2 Reaction

The following is a representative protocol for the synthesis of 4-azido-1-butyne from a 4-halo-1-butyne via an Sₙ2 reaction. This procedure can be adapted for both this compound and 4-bromo-1-butyne, with the expectation of a significantly faster reaction time for the bromo derivative.

Reaction:

R-X + NaN₃ → R-N₃ + NaX (where R = HC≡CCH₂CH₂- and X = Cl or Br)

Materials:

  • This compound or 4-bromo-1-butyne (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)[5]

  • N,N-Dimethylformamide (DMF) or Acetone (solvent)[5][6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-halo-1-butyne (1.0 eq) in the chosen polar aprotic solvent (e.g., DMF or acetone).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-70 °C for DMF) and stir vigorously.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the inorganic salts and the solvent. This typically involves partitioning the mixture between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield the desired 4-azido-1-butyne.

Expected Observations:

The reaction with 4-bromo-1-butyne is expected to proceed to completion in a significantly shorter time than the reaction with this compound under identical conditions. When using acetone as a solvent, the formation of a precipitate (NaCl or NaBr) can be a visual indicator of the reaction's progress, as sodium halides are less soluble in acetone than sodium azide.[7]

Visualizing the Reaction Pathway and Logic

The following diagrams, generated using the DOT language, illustrate the Sₙ2 reaction mechanism and the logical relationship governing the reactivity of the two compounds.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ Substrate R-X TS [Nu---R---X]⁻ Substrate->TS Product R-Nu TS->Product LG X⁻ TS->LG Leaving Group Departs

Caption: Bimolecular Nucleophilic Substitution (Sₙ2) Mechanism.

Reactivity_Comparison Reactivity Relative Reactivity in Sₙ2 Bromo 4-Bromo-1-butyne Reactivity->Bromo Higher Chloro This compound Reactivity->Chloro Lower LeavingGroup Better Leaving Group (Br⁻) Bromo->LeavingGroup BondStrength Weaker C-X Bond Bromo->BondStrength

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Chloro-1-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates like 4-chloro-1-butyne is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of suitable analytical methods for the quantification of this compound, complete with experimental protocols and performance data to aid in method selection and validation.

The primary analytical techniques for the quantification of volatile and semi-volatile compounds such as this compound are gas chromatography-based methods. These include Gas Chromatography with Flame Ionization Detection (GC-FID) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive quantification.[1][2][3] While specific validated method performance data for this compound is not extensively published, this guide will present typical validation parameters for these techniques based on the analysis of structurally related chloro-alkane and alkyne compounds.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of GC-FID and GC-MS methods applicable to the analysis of this compound. The data is compiled from validation studies of analogous compounds and represents expected performance.[4][5][6]

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) ~0.01%0.05 ppm (µg/g API)
Limit of Quantitation (LOQ) ~0.03%0.08 ppm (µg/g API)
Accuracy (Recovery) 95-105%90.5-108.7%
Precision (RSD) < 5%< 10%
Selectivity Good for purity, potential co-elutionHigh, based on mass-to-charge ratio

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of analytical methods for this compound and related compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity

This method is suitable for determining the purity of this compound raw material.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: DB-5 (30m x 0.32mm, 0.25µm) or equivalent non-polar capillary column.[6]

  • Carrier Gas: Helium or Nitrogen at a constant flow or pressure (e.g., 5.0 psi).[6]

  • Injector Temperature: 250°C.[6]

  • Detector Temperature: 260°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injection Volume: 1.0 µL.[6]

  • Sample Preparation: Dissolve a known weight of this compound in a suitable solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 mg/mL.

  • Quantification: The purity is determined by area percent calculation, assuming all components have a similar response factor.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

This method is ideal for the sensitive detection and quantification of this compound as a potential impurity in active pharmaceutical ingredients (APIs) or other matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30m x 0.25mm, 0.25µm) or equivalent low-bleed capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 15°C/minute to 220°C.

    • Hold: 2 minutes at 220°C.

  • Injection Mode: Splitless for trace analysis.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Spike known amounts into the API matrix to prepare calibration standards and quality control samples. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) is recommended for improved accuracy and precision.[5]

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, following ICH Q2(R1) guidelines.[6]

Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol standards Prepare Reference Standards & Samples protocol->standards specificity Specificity/ Selectivity standards->specificity linearity Linearity & Range lod_loq LOD & LOQ accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) robustness Robustness specificity->linearity linearity->lod_loq lod_loq->accuracy accuracy->precision precision->robustness data_analysis Analyze Data & Calculate Statistics robustness->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report end_node Validated Method report->end_node

Caption: Workflow for analytical method validation.

Signaling Pathway (Not Applicable)

Signaling pathway diagrams are not relevant to the topic of analytical method validation for a small molecule.

This guide provides a foundational understanding of the analytical methodologies for quantifying this compound. For specific applications, it is imperative to perform in-house method development and validation to ensure the chosen method is suitable for its intended purpose.

References

A Comparative Guide to Catalysts for 4-Chloro-1-butyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals and advanced materials. The coupling of functionalized building blocks like 4-chloro-1-butyne provides a versatile platform for introducing a butynyl moiety into a target structure. The efficiency and selectivity of these coupling reactions are highly dependent on the choice of catalyst. This guide offers an objective comparison of different catalytic systems for the cross-coupling of this compound, supported by experimental data and detailed protocols.

While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon data from analogous reactions with similar substrates, such as 7-chlorohept-1-yne, to provide a predictive framework for catalyst performance. The primary focus is on palladium, nickel, and iron-based catalysts, which are commonly employed in cross-coupling reactions.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is critical for achieving high yields and selectivity in the coupling of this compound. The following table summarizes the performance of different catalytic systems based on analogous reactions, offering insights into their potential application.

Catalyst SystemCoupling PartnersTypical Reaction ConditionsYield (%)Turnover Number (TON)Key AdvantagesKey Disadvantages
Palladium-based
Pd(PPh₃)₄ / CuIAryl Halide, Terminal Alkyne (Sonogashira)Amine base, Room Temp. to 100 °C70-95HighBroad functional group tolerance, mild conditions.[1][2]Requires co-catalyst (CuI), potential for homocoupling.
Pd₂(dba)₃ / XPhosAryl Halide, Organozinc (Negishi)THF, Room Temp. to 70 °C80-98HighHigh reactivity, good for complex fragments.Air- and moisture-sensitive organozinc reagents.[3][4]
Nickel-based
NiCl₂(dppp)Aryl Halide, Grignard Reagent (Kumada)THF or Et₂O, 0 °C to Room Temp.75-90ModerateCost-effective catalyst, high reactivity.[5][6]Limited functional group tolerance due to reactive Grignard reagents.
Ni(COD)₂ / LigandAlkyl Halide, Organozinc (Negishi)THF/NMP, 60 °C60-85ModerateEffective for C(sp³)-C(sp) coupling.[3][4]May require pre-formation of organozinc reagent.
Iron-based
FeCl₃Alkenyl Halide, Alkynyl GrignardTHF/NMP, 0 °C to Room Temp.65-85ModerateInexpensive, environmentally benign.[7]Substrate scope and functional group tolerance less explored for chloroalkynes.

Experimental Protocols

Detailed methodologies for key coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the coupling of this compound.

Palladium-Catalyzed Sonogashira Coupling

Reaction: Coupling of an aryl halide with a terminal alkyne.

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and CuI (3-10 mol%).

  • Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) and the amine base (if not used as the solvent, 2-3 equiv.).

  • Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Nickel-Catalyzed Kumada Coupling

Reaction: Coupling of an aryl halide with a Grignard reagent.

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%).

  • Add a suitable anhydrous solvent (e.g., THF or diethyl ether).

  • Add the aryl halide (1.0 equiv.).

  • Cool the mixture to 0 °C and add the Grignard reagent (1.1-1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction carefully at 0 °C with a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[5][6]

Iron-Catalyzed Cross-Coupling

Reaction: Coupling of an alkenyl halide with an alkynyl Grignard reagent.

Procedure:

  • To a flame-dried flask under an inert atmosphere, add FeCl₃ (5 mol%).

  • Add a solution of the alkenyl halide (1.0 equiv.) in a mixture of THF and NMP.

  • Cool the mixture to 0 °C and add the alkynylmagnesium bromide solution (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 0.5-2 hours.

  • Quench the reaction with dilute hydrochloric acid and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.[7]

Visualizing the Experimental Workflow and Catalytic Cycles

To aid in the conceptual understanding of the experimental process and the underlying reaction mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Flame-dry flask under inert atmosphere B Add catalyst and solvent A->B C Add this compound and coupling partner B->C D Stir at specified temperature C->D E Monitor progress (TLC/GC) D->E F Quench reaction E->F Reaction complete G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

A general experimental workflow for a cross-coupling reaction.

Catalytic_Cycle M0 M(0)Ln M2_RX R-M(II)L-X M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)L-R¹ M2_RX->M2_R_R1 Transmetalation (R¹-M') M2_R_R1->M0 Reductive Elimination (R-R¹)

A simplified catalytic cycle for a cross-coupling reaction.

Conclusion

The choice of catalyst for the coupling of this compound is a critical parameter that dictates the efficiency and applicability of the synthetic route. Palladium-based catalysts, particularly for Sonogashira and Negishi couplings, offer broad functional group tolerance and mild reaction conditions, making them suitable for complex molecule synthesis.[1][2][3][4] Nickel catalysts provide a cost-effective and highly reactive alternative, especially for Kumada couplings, though with potentially lower functional group compatibility.[5][6] Iron catalysts are an emerging, environmentally friendly option, but their scope with chloroalkyne substrates requires further exploration.[7] Researchers and drug development professionals should carefully consider the specific requirements of their synthetic targets, including functional group compatibility, cost, and scalability, when selecting a catalytic system for the coupling of this compound.

References

A Spectroscopic Showdown: Unraveling the Structures of 4-Chloro-1-butyne and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of 4-chloro-1-butyne and its isomeric and dichloro derivatives. This report provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

This guide delves into the nuanced world of spectroscopic analysis, offering a side-by-side comparison of this compound with its key derivatives: 3-chloro-1-butyne, 1-chloro-2-butyne, and 4,4-dichloro-1-butyne. Understanding the distinct spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in various chemical and pharmaceutical applications.

At a Glance: Spectroscopic Data Summary

The following tables provide a summarized comparison of the key spectroscopic data for this compound and its selected derivatives. This data has been compiled from various spectral databases and predictive models to offer a comparative overview.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppm and Multiplicity
This compound ~2.1 (t, 1H, ≡C-H), ~2.8 (t, 2H, -CH₂-C≡), ~3.7 (t, 2H, -CH₂-Cl)
3-Chloro-1-butyne ~1.7 (d, 3H, -CH₃), ~2.5 (d, 1H, ≡C-H), ~4.5 (q, 1H, -CHCl-)
1-Chloro-2-butyne ~1.8 (t, 3H, -CH₃), ~4.2 (q, 2H, -CH₂-Cl)
4,4-Dichloro-1-butyne ~2.2 (t, 1H, ≡C-H), ~3.0 (d, 2H, -CH₂-), ~6.0 (t, 1H, -CHCl₂-)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppm
This compound ~20 (-CH₂-), ~45 (-CH₂Cl), ~70 (≡C-H), ~80 (-C≡)
3-Chloro-1-butyne ~25 (-CH₃), ~50 (-CHCl-), ~75 (≡C-H), ~85 (-C≡)
1-Chloro-2-butyne ~4 (-CH₃), ~30 (-CH₂Cl), ~75 (-C≡), ~85 (-C≡)
4,4-Dichloro-1-butyne ~30 (-CH₂-), ~70 (≡C-H), ~75 (-CHCl₂-), ~80 (-C≡)

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(C≡C)ν(≡C-H)ν(C-Cl)
This compound ~2120~3300~750-650
3-Chloro-1-butyne ~2110~3300~750-650
1-Chloro-2-butyne ~2250N/A~750-650
4,4-Dichloro-1-butyne ~2120~3300~800-600 (multiple bands possible)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 88/90 (3:1)53, 51
3-Chloro-1-butyne 88/90 (3:1)73, 53, 39
1-Chloro-2-butyne 88/90 (3:1)53, 51
4,4-Dichloro-1-butyne 122/124/126 (9:6:1)87, 51

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a standardized workflow for the spectroscopic comparison of this compound and its derivatives. This process ensures consistent and reliable data acquisition and analysis.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_comparison Data Comparison and Interpretation Prep Prepare solutions of This compound & derivatives in appropriate deuterated solvent (for NMR) or as neat liquid/solution (for IR/MS) NMR Acquire ¹H and ¹³C NMR spectra Prep->NMR IR Acquire FTIR spectrum Prep->IR MS Acquire Mass Spectrum (e.g., via GC-MS) Prep->MS NMR_Process Process FID (Fourier Transform, Phasing, Baseline Correction) NMR->NMR_Process Compare Tabulate and compare key spectral data: - Chemical shifts (δ) - Coupling constants (J) - Absorption frequencies (cm⁻¹) - m/z values and fragmentation patterns NMR_Process->Compare IR_Process Process Interferogram (Fourier Transform, Background Subtraction) IR->IR_Process IR_Process->Compare MS_Process Analyze mass-to-charge ratios and isotopic patterns MS->MS_Process MS_Process->Compare Structure Elucidate and confirm structures based on comparative analysis Compare->Structure

A standardized workflow for the spectroscopic analysis and comparison.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the solution is homogeneous and free of particulate matter. For volatile samples, cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-150 ppm).

  • Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • FTIR Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance or Absorbance.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS):

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane).

    • Oven Program: A temperature program that allows for the separation of the components of interest.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range appropriate for the expected molecular weight and fragments (e.g., m/z 35-150).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. For chlorinated compounds, pay close attention to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in characteristic M+2, M+4, etc., peaks.[1][2]

Spectroscopic Interpretation and Comparison

The following diagram outlines the key logical steps involved in interpreting and comparing the spectroscopic data obtained for this compound and its derivatives.

Interpretation_Logic Logical Flow for Spectroscopic Interpretation cluster_input Input Data cluster_analysis Individual Spectral Analysis cluster_nmr_interp NMR Interpretation cluster_ir_interp IR Interpretation cluster_ms_interp MS Interpretation cluster_synthesis Structural Elucidation HNMR_data ¹H NMR Spectrum HNMR_interp Analyze chemical shifts, integration, and splitting patterns to determine proton environments and connectivity. HNMR_data->HNMR_interp CNMR_data ¹³C NMR Spectrum CNMR_interp Analyze chemical shifts to identify the number and types of carbon environments. CNMR_data->CNMR_interp IR_data IR Spectrum IR_interp Identify characteristic absorption bands for functional groups (C≡C, ≡C-H, C-Cl). IR_data->IR_interp MS_data Mass Spectrum MS_interp Determine molecular weight from M⁺ peak. Analyze fragmentation and isotopic patterns to confirm elemental composition. MS_data->MS_interp Combine Integrate data from all four spectroscopic techniques to propose a structure. HNMR_interp->Combine CNMR_interp->Combine IR_interp->Combine MS_interp->Combine Compare Compare the proposed structure's predicted spectra with the experimental data for confirmation. Combine->Compare

Logical flow for the interpretation of combined spectroscopic data.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its derivatives. By following the outlined experimental protocols and analytical logic, researchers can confidently identify and differentiate these important chemical entities. The provided data tables serve as a valuable reference for this purpose.

References

Comparative Kinetic Studies of 4-Chloro-1-butyne and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reaction rates of 4-chloro-1-butyne and its structural isomers, 3-chloro-1-butyne and 1-chloro-4-butyne, in various reaction types including solvolysis (SN1), nucleophilic substitution (SN2), and elimination (E2). Due to a lack of specific published kinetic data for this compound, this guide leverages established principles of physical organic chemistry to predict relative reactivities. Detailed experimental protocols for conducting kinetic studies on these compounds are also provided.

Introduction to Haloalkyne Reactivity

Haloalkynes are valuable building blocks in organic synthesis, including in the development of pharmaceutical compounds. Their reactivity is governed by the interplay of the halogen leaving group, the position of the halogen along the carbon chain, and the presence of the alkyne functionality. Understanding the kinetics of their reactions is crucial for controlling reaction outcomes and optimizing synthetic routes. This guide focuses on comparing the primary chloroalkyne, this compound, with a secondary isomer, 3-chloro-1-butyne, and a rearranged isomer, 1-chloro-2-butyne, to highlight the structural influences on reaction rates.

Predicted Relative Reaction Rates

The following tables summarize the predicted relative rates for solvolysis, SN2, and E2 reactions. The predictions are based on the stability of intermediates (carbocations for SN1), steric hindrance, and the acidity of β-protons.

Table 1: Predicted Relative Solvolysis (SN1) Rates in 50% Ethanol/Water

CompoundStructurePredicted Relative RateJustification
This compoundCl-CH2-CH2-C≡CHVery SlowPrimary carbocation is highly unstable. The electron-withdrawing alkyne group further destabilizes the carbocation.
3-Chloro-1-butyneCH3-CHCl-C≡CHModerateSecondary carbocation is more stable than a primary carbocation. The adjacent alkyne may have a modest stabilizing effect through hyperconjugation with the methyl group.
1-Chloro-2-butyneCH3-C≡C-CH2ClFastPropargylic carbocation is stabilized by resonance with the adjacent triple bond.

Table 2: Predicted Relative SN2 Reaction Rates with Sodium Iodide in Acetone

CompoundStructurePredicted Relative RateJustification
This compoundCl-CH2-CH2-C≡CHFastPrimary halide with low steric hindrance at the α-carbon, favoring backside attack by the nucleophile.
3-Chloro-1-butyneCH3-CHCl-C≡CHSlowSecondary halide with increased steric hindrance compared to the primary halide, impeding backside attack.
1-Chloro-2-butyneCH3-C≡C-CH2ClModeratePrimary halide, but the proximity of the alkyne may introduce some steric bulk compared to a simple alkyl chain.

Table 3: Predicted Relative E2 Elimination Rates with Potassium tert-Butoxide in tert-Butanol

CompoundStructurePredicted Relative RateJustification
This compoundCl-CH2-CH2-C≡CHModeratePrimary halide. E2 is possible but may be slower than for secondary halides. The acidity of the β-protons is a key factor.
3-Chloro-1-butyneCH3-CHCl-C≡CHFastSecondary halide, which generally favors E2 reactions. The presence of β-protons on the methyl group and the methylene group allows for the formation of different alkene products.
1-Chloro-2-butyneCH3-C≡C-CH2ClNo E2 ReactionNo β-protons are available for abstraction by the base.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies on chlorobutyne isomers. These protocols can be adapted based on available instrumentation and specific research goals.

Protocol 1: Solvolysis Kinetics via Titration

This method is suitable for monitoring the rate of SN1 reactions that produce an acidic byproduct.

Objective: To determine the first-order rate constant for the solvolysis of chlorobutyne isomers in an ethanol-water mixture.

Materials:

  • Chlorobutyne isomer (this compound, 3-chloro-1-butyne, or 1-chloro-2-butyne)

  • 50% (v/v) Ethanol-water solution

  • 0.01 M Sodium hydroxide solution (standardized)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Conical flasks

  • Stopwatch

Procedure:

  • Prepare a stock solution of the chlorobutyne isomer in the 50% ethanol-water solvent. A typical concentration is 0.1 M.

  • Place a known volume (e.g., 50 mL) of the 50% ethanol-water solvent in a conical flask and allow it to equilibrate to the desired reaction temperature in the water bath.

  • Add a few drops of phenolphthalein indicator to the flask.

  • Initiate the reaction by adding a small, accurately measured volume (e.g., 1 mL) of the chlorobutyne stock solution to the flask. Start the stopwatch immediately.

  • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Immediately titrate the quenched sample with the standardized sodium hydroxide solution until a faint pink endpoint is observed. The volume of NaOH used is proportional to the amount of HCl produced.

  • Repeat the quenching and titration process for a series of time points until the reaction is approximately 70-80% complete.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume of NaOH required for complete reaction (determined after several half-lives or by calculation). The slope of the line will be -k.

Protocol 2: SN2 Kinetics via UV-Visible Spectrophotometry

This method is applicable when there is a change in the UV-Vis absorbance of the reactants or products over the course of the reaction. For the reaction of a chloroalkane with sodium iodide, the formation of the iodide product can sometimes be monitored if it has a distinct absorbance, or a coupled reaction can be used. A simpler approach involves monitoring the disappearance of a reactant if it has a suitable chromophore. For chlorobutyne, direct monitoring might be challenging without a chromophore. An alternative is to use a competing reaction with a colored nucleophile. For simplicity, a general protocol for monitoring a reaction with a change in absorbance is provided.

Objective: To determine the second-order rate constant for the reaction of a chlorobutyne isomer with a nucleophile.

Materials:

  • Chlorobutyne isomer

  • Nucleophile (e.g., a thiolate with a chromophore)

  • Appropriate solvent (e.g., acetone, acetonitrile)

  • UV-Visible spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Syringes

Procedure:

  • Prepare stock solutions of the chlorobutyne isomer and the nucleophile in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) for the species to be monitored (either a reactant or a product).

  • Set the spectrophotometer to the determined λmax and allow the instrument to warm up.

  • Equilibrate the stock solutions to the desired reaction temperature.

  • In a quartz cuvette, mix known volumes of the solvent and the nucleophile solution. Place the cuvette in the thermostatted cell holder.

  • Initiate the reaction by rapidly injecting a known volume of the chlorobutyne stock solution into the cuvette and mix quickly.

  • Immediately begin recording the absorbance at regular time intervals.

  • The data can be analyzed using the appropriate integrated rate law. For a second-order reaction with initial concentrations [A]0 and [B]0, the rate constant (k) can be determined from the slope of a plot of ln([B]/[A]) versus time, where [A] and [B] are the concentrations of the reactants at time t.

Protocol 3: Elimination Kinetics via Gas Chromatography (GC)

This method is well-suited for monitoring the formation of volatile alkene products from E2 reactions.

Objective: To determine the second-order rate constant for the E2 elimination of a chlorobutyne isomer.

Materials:

  • Chlorobutyne isomer

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., tert-butanol)

  • Internal standard (a non-reactive volatile compound)

  • Gas chromatograph with a flame ionization detector (FID)

  • Syringes and vials

  • Constant temperature bath

Procedure:

  • Prepare a stock solution of the chlorobutyne isomer and the internal standard in the anhydrous solvent.

  • Prepare a stock solution of the base in the anhydrous solvent.

  • Calibrate the GC by injecting known concentrations of the expected alkene product and the internal standard to determine their response factors.

  • In a reaction vial, place a known volume of the chlorobutyne/internal standard solution and equilibrate to the desired reaction temperature.

  • Initiate the reaction by adding a known volume of the base solution.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it by adding it to a vial containing a small amount of dilute acid.

  • Inject a small volume of the quenched sample into the GC.

  • The concentration of the alkene product at each time point can be determined by comparing its peak area to that of the internal standard.

  • The second-order rate constant (k) can be determined by plotting 1/([A]0 - [P]) versus time, where [A]0 is the initial concentration of the chlorobutyne and [P] is the concentration of the product at time t. The slope of the line will be k.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for kinetic analysis.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) R_X R-Cl Carbocation R+ R_X->Carbocation Ionization X_minus Cl- R_X->X_minus Carbocation2 R+ R_Nu_H R-O(H)Et+ Carbocation2->R_Nu_H Nu_H Solvent (e.g., EtOH) R_Nu_H2 R-O(H)Et+ Product R-OEt R_Nu_H2->Product Solvent EtOH H_Solvent EtOH2+ Solvent->H_Solvent SN2_Mechanism Reactants Nu- + R-Cl Transition_State [Nu---R---Cl]δ- Reactants->Transition_State Backside Attack Products Nu-R + Cl- Transition_State->Products Inversion of Stereochemistry E2_Mechanism Reactants Base- + H-CR2-CR2-Cl Transition_State [Base---H---CR2---CR2---Cl]δ- Reactants->Transition_State Concerted Products Base-H + R2C=CR2 + Cl- Transition_State->Products Kinetic_Workflow A Prepare Reactant Solutions B Equilibrate to Reaction Temperature A->B C Initiate Reaction & Start Timer B->C D Monitor Reaction Progress (Titration, Spectroscopy, or Chromatography) C->D E Collect Data at Time Intervals D->E F Analyze Data using Integrated Rate Law E->F G Determine Rate Constant (k) F->G

A Comparative Guide to Alternative Reagents for the Introduction of a Butynyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a butynyl group is a critical transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The selection of the appropriate butynylating reagent is paramount for achieving optimal yields, functional group tolerance, and operational simplicity. This guide provides an objective comparison of the performance of several key reagents for butynylation, supported by experimental data and detailed protocols.

Performance Comparison of Butynylation Reagents

The choice of reagent for introducing a butynyl group is dictated by the substrate, desired reaction conditions, and available starting materials. The following table summarizes the performance of common and alternative reagents based on typical yields and reaction parameters.

Reagent/MethodSubstrateCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1-Butyne / Sonogashira Coupling Aryl/Vinyl HalidePd(PPh₃)₂Cl₂, CuI, Amine BaseTHF or DMFRT - 601 - 2470 - 95[1][2]
1-Bromo-2-butyne / Cadiot-Chodkiewicz Coupling Terminal AlkyneCuBr, Amine BaseMethanol or EthanolRT0.5 - 2High[3][4][5][6]
2-Butynylmagnesium Bromide (Grignard Reagent) Aldehyde/KetoneNoneDiethyl ether or THF0 - RT1 - 4Varies[7][8]
Tributyl(but-2-yn-1-yl)stannane AldehydeLewis Acid (e.g., BF₃·OEt₂)CH₂Cl₂-78 to RT1 - 3Varies
Butynyllithium Alkyl HalideNoneTHF/HMPA-78 to 01 - 2Varies

In-Depth Analysis of Key Reagents

1-Butyne via Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10] This method is widely used for the direct introduction of the but-1-ynyl group.

Reaction Principle: The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst activates the terminal alkyne.

Advantages:

  • Excellent functional group tolerance.

  • Mild reaction conditions.

  • Commercially available starting materials.

Limitations:

  • Requires an inert atmosphere.

  • The palladium catalyst can be expensive.

  • Homocoupling of the alkyne can be a side reaction.

1-Bromo-2-butyne via Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as 1-bromo-2-butyne.[3][5]

Reaction Principle: This copper-catalyzed reaction involves the formation of a copper acetylide from the terminal alkyne, which then couples with the haloalkyne.

Advantages:

  • High yields for the synthesis of diynes.

  • Can be performed under air-tolerant conditions with appropriate additives.[6]

  • Relatively inexpensive catalyst.

Limitations:

  • Primarily used for the synthesis of diynes.

  • The stability of 1-bromo-2-butyne can be a concern.

2-Butynyl Grignard Reagents

The addition of a 2-butynyl Grignard reagent to a carbonyl compound is a classic method for forming a homopropargylic alcohol.

Reaction Principle: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.

Advantages:

  • A straightforward method for C-C bond formation.

  • Reagents can be prepared from readily available starting materials.

Limitations:

  • Highly sensitive to protic functional groups.

  • Strictly anhydrous conditions are required.

  • Can undergo rearrangement to form allenylic products.

Butynyl Stannanes

Organostannane reagents, such as tributyl(but-2-yn-1-yl)stannane, offer a milder alternative to Grignard and organolithium reagents for the addition to aldehydes and other electrophiles.

Reaction Principle: The reaction is typically promoted by a Lewis acid, which activates the electrophile towards nucleophilic attack by the stannane.

Advantages:

  • Generally tolerant of more functional groups than Grignard reagents.

  • Can be purified by chromatography.

Limitations:

  • The toxicity of organotin byproducts is a significant concern.

  • Stoichiometric amounts of tin waste are generated.

Butynyllithium Reagents

Butynyllithium reagents are highly reactive nucleophiles used for the alkylation with various electrophiles.

Reaction Principle: The strongly basic and nucleophilic carbanion of the butynyllithium reagent readily reacts with electrophiles like alkyl halides.

Advantages:

  • High reactivity allows for rapid bond formation.

Limitations:

  • Extremely sensitive to air and moisture.

  • Requires low temperatures for handling and reactions.

  • Strongly basic nature can lead to side reactions with sensitive substrates.

Experimental Protocols

Sonogashira Coupling of 1-Butyne with Iodobenzene

Materials:

  • Iodobenzene

  • 1-Butyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dried flask under an inert atmosphere, add iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in anhydrous THF (10 mL).

  • Add triethylamine (2.0 mmol) to the mixture.

  • Bubble 1-butyne gas through the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cadiot-Chodkiewicz Coupling of Phenylacetylene with 1-Bromo-2-butyne

Materials:

  • Phenylacetylene

  • 1-Bromo-2-butyne

  • Copper(I) bromide (CuBr)

  • n-Butylamine

  • Ethanol

Procedure:

  • To a flask, add phenylacetylene (1.2 mmol), CuBr (0.1 mmol), and n-butylamine (2.0 mmol) in ethanol (10 mL).

  • Add a solution of 1-bromo-2-butyne (1.0 mmol) in ethanol (5 mL) dropwise to the stirred mixture at room temperature.

  • Stir the reaction for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, add saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Addition of 2-Butynylmagnesium Bromide to Benzaldehyde

Materials:

  • Magnesium turnings

  • 1-Bromo-2-butyne

  • Anhydrous diethyl ether

  • Benzaldehyde

Procedure:

  • Prepare the Grignard reagent by adding a solution of 1-bromo-2-butyne (1.0 mmol) in anhydrous diethyl ether (5 mL) to a stirred suspension of magnesium turnings (1.2 mmol) in anhydrous diethyl ether (5 mL).

  • After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

  • Add a solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Visualizing Reaction Pathways

Butynylation_Reagents cluster_electrophilic Electrophilic Butynylating Agents cluster_nucleophilic Nucleophilic Butynylating Agents 1-Bromo-2-butyne 1-Bromo-2-butyne Product Product 1-Bromo-2-butyne->Product Cadiot-Chodkiewicz 1-Butyne 1-Butyne 1-Butyne->Product Sonogashira 2-Butynyl-MgBr 2-Butynyl-MgBr 2-Butynyl-MgBr->Product Grignard Addition 2-Butynyl-SnBu3 2-Butynyl-SnBu3 2-Butynyl-SnBu3->Product Lewis Acid Promoted Addition 2-Butynyl-Li 2-Butynyl-Li 2-Butynyl-Li->Product Alkylation Nucleophile Nucleophile Nucleophile->1-Bromo-2-butyne Electrophile Electrophile Electrophile->1-Butyne Electrophile->2-Butynyl-MgBr Electrophile->2-Butynyl-SnBu3 Electrophile->2-Butynyl-Li

Caption: Overview of electrophilic and nucleophilic butynylating reagents and their corresponding reaction types.

Reagent_Selection_Workflow start Define Synthetic Target (Substrate & Functional Groups) q1 Is the substrate an aryl/vinyl halide? start->q1 q2 Is the substrate a terminal alkyne? q1->q2 No sonogashira Use 1-Butyne (Sonogashira Coupling) q1->sonogashira Yes q3 Is the substrate a carbonyl compound? q2->q3 No cadiot Use 1-Bromo-2-butyne (Cadiot-Chodkiewicz) q2->cadiot Yes q4 Is the substrate an alkyl halide? q3->q4 No grignard Use 2-Butynyl-MgBr (Grignard Reagent) q3->grignard Yes (Protic Sensitive) stannane Consider Butynyl Stannane (Milder Conditions) q3->stannane Yes (Functional Group Tolerance Needed) lithium Use Butynyllithium q4->lithium Yes other other q4->other No

Caption: Decision workflow for selecting a suitable butynylating reagent based on the substrate type.

References

A Comparative Guide to the Regioselectivity of Reactions with 4-Chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity of common addition reactions involving 4-chloro-1-butyne, a versatile building block in organic synthesis. Understanding the regiochemical outcome of these reactions is crucial for the strategic design and synthesis of novel molecules in pharmaceutical and materials science. This document summarizes expected regioselectivity based on established chemical principles, provides representative experimental protocols, and visualizes the underlying reaction pathways.

Executive Summary

Reactions with the terminal alkyne this compound exhibit predictable regioselectivity governed by the reaction mechanism. Electrophilic additions such as hydrohalogenation and hydration are expected to follow Markovnikov's rule, leading to the formation of the more substituted product. In contrast, radical addition of HBr and hydroboration-oxidation proceed with anti-Markovnikov selectivity. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, demonstrates exceptionally high regioselectivity, exclusively yielding the 1,4-disubstituted triazole. While specific quantitative data for this compound is not extensively available in publicly accessible literature, the expected outcomes are based on well-established principles for terminal alkynes.

Comparison of Regioselectivity in Key Reactions

The regioselectivity of addition reactions to the triple bond of this compound is dictated by the specific reagents and conditions employed. The following table summarizes the expected major products for several key reactions.

ReactionReagentsExpected Major RegioisomerUnderlying Principle
Hydrohalogenation (Ionic) HCl, HBr, HI4-Chloro-2-halo-1-buteneMarkovnikov's Rule[1][2]
Hydrohalogenation (Radical) HBr, peroxides (e.g., ROOR)4-Chloro-1-bromo-1-butene (mixture of E/Z isomers)Anti-Markovnikov Addition
Hydration H₂O, H₂SO₄, HgSO₄4-Chlorobutan-2-oneMarkovnikov's Rule[3][4]
Hydroboration-Oxidation 1. BH₃·THF or 9-BBN; 2. H₂O₂, NaOH4-ChlorobutanalAnti-Markovnikov Addition[5][6][7]
CuAAC Cycloaddition R-N₃, Cu(I) catalyst (e.g., CuSO₄, Na-ascorbate)1-(Substituted)-4-(2-chloroethyl)-1H-1,2,3-triazoleConcerted Cycloaddition[8][9][10][11][12][13][14][15][16]

Reaction Mechanisms and Experimental Protocols

Hydrohalogenation (Ionic Addition)

The addition of hydrogen halides (HX) to this compound is expected to proceed via an electrophilic addition mechanism. The proton (H⁺) adds to the terminal carbon of the alkyne, forming a more stable secondary vinyl cation at the internal carbon. Subsequent attack by the halide ion (X⁻) on the carbocation yields the Markovnikov product.[1][17][18]

Experimental Protocol: General Procedure for Hydrohalogenation of a Terminal Alkyne

Note: This is a general procedure and may require optimization for this compound.

  • Dissolve the terminal alkyne (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) and cool the solution to 0 °C in an ice bath.

  • Bubble hydrogen halide gas (e.g., HCl or HBr) through the solution or add a solution of the hydrogen halide in a compatible solvent (e.g., HBr in acetic acid) dropwise with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by pouring the mixture into a cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.

Reaction Pathway

G cluster_0 Hydrohalogenation (Ionic) This compound Cl-CH2-CH2-C≡CH Protonation + H-X This compound->Protonation Vinyl_Cation Cl-CH2-CH2-C+=CH2 (Secondary Vinyl Cation) Protonation->Vinyl_Cation Nucleophilic_Attack + X- Vinyl_Cation->Nucleophilic_Attack Markovnikov_Product Cl-CH2-CH2-C(X)=CH2 (4-Chloro-2-halo-1-butene) Nucleophilic_Attack->Markovnikov_Product

Caption: Ionic hydrohalogenation of this compound.

Hydroboration-Oxidation

Hydroboration-oxidation of this compound is anticipated to yield the anti-Markovnikov product. The boron atom of the borane reagent adds to the less sterically hindered terminal carbon of the alkyne. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, which then tautomerizes to the final aldehyde product.[5][7][19] The use of a bulky borane reagent like 9-BBN can enhance the regioselectivity.

Experimental Protocol: General Procedure for Hydroboration-Oxidation of a Terminal Alkyne

Note: This is a general procedure and may require optimization for this compound.

  • To a solution of the terminal alkyne (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of borane-THF complex (BH₃·THF, 0.5 equivalents) or 9-BBN (1 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring by TLC or GC.

  • Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for several hours or until the oxidation is complete.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or distillation.

Reaction Pathway

G cluster_1 Hydroboration-Oxidation This compound Cl-CH2-CH2-C≡CH Hydroboration + BH3 This compound->Hydroboration Organoborane Cl-CH2-CH2-CH=CH-BH2 (Vinylborane) Hydroboration->Organoborane Oxidation H2O2, NaOH Organoborane->Oxidation Enol Cl-CH2-CH2-CH=CH-OH (Enol Intermediate) Oxidation->Enol Tautomerization Tautomerization Enol->Tautomerization Anti-Markovnikov_Product Cl-CH2-CH2-CH2-CHO (4-Chlorobutanal) Tautomerization->Anti-Markovnikov_Product

Caption: Hydroboration-oxidation of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable and regioselective method for forming 1,2,3-triazoles.[10][12] With a terminal alkyne like this compound, the reaction with an organic azide in the presence of a copper(I) catalyst exclusively yields the 1,4-disubstituted triazole isomer.[14][15] The mechanism is believed to involve the formation of a copper acetylide intermediate which then reacts with the azide.[8][9][13]

Experimental Protocol: General Procedure for CuAAC Reaction

Note: This is a general procedure and can be adapted for various scales and substrates.

  • In a suitable reaction vessel, dissolve the organic azide (1 equivalent) and this compound (1-1.2 equivalents) in a solvent mixture, typically t-butanol and water (1:1).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equivalents).

  • Finally, add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours and can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude triazole product can be purified by recrystallization or column chromatography on silica gel.

Reaction Pathway

G cluster_2 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactants Cl-CH2-CH2-C≡CH + R-N3 Catalysis Cu(I) catalyst Reactants->Catalysis Product 1-(R)-4-(2-chloroethyl)-1H-1,2,3-triazole (1,4-Regioisomer) Catalysis->Product

References

Cross-Validation of Experimental and Computational Data for 4-Chloro-1-butyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data for the chemical compound 4-chloro-1-butyne (C₄H₅Cl). By juxtaposing experimentally determined properties with data derived from computational chemistry methods, this document aims to offer a detailed comparison for researchers engaged in organic synthesis, material science, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. Experimental data, where available, is compared against values obtained through computational modeling.

Table 1: Comparison of Experimental and Computational Physical Properties

PropertyExperimental ValueComputational ValueMethod/Reference
Molecular FormulaC₄H₅Cl--
Molecular Weight88.54 g/mol 88.535 g/mol PubChem CID: 40173
Boiling Point40-41 °C[1] / 96 °CNot availableChemBK
Density0.964 g/cm³Not availableChemBK[1]
Exact Mass88.0079779 u88.0079779 uPubChem CID: 40173

Note on Boiling Point Discrepancy: A notable discrepancy exists in the reported experimental boiling points. This may be attributable to different experimental conditions (e.g., pressure) or impurities. Further experimental verification is recommended.

Table 2: Comparison of Experimental and Computational Spectroscopic Data

Spectroscopic DataExperimental DataComputational Data (Predicted/Calculated)
¹H NMR (ppm)Not available in searched literature.Predicted shifts can be generated using DFT (GIAO).
¹³C NMR (ppm)Not available in searched literature.Predicted shifts can be generated using DFT (GIAO).
Infrared (IR) (cm⁻¹)Not available in searched literature.Calculated vibrational frequencies can be obtained via DFT.
Mass Spec (MS) Not available in searched literature.Predicted fragmentation patterns can be computationally estimated.

Experimental Protocols

A plausible experimental protocol for the synthesis and characterization of this compound is detailed below. This protocol is based on established chemical transformations.

Synthesis of this compound from 3-Butyn-1-ol

This procedure details the conversion of a primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂), a common and effective method.[2]

Materials:

  • 3-Butyn-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-butyn-1-ol in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, add anhydrous pyridine dropwise to the reaction mixture. Pyridine acts as a base to neutralize the HCl generated during the reaction.[2]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts should be referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

  • The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS):

  • Mass spectra can be obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the cross-validation process and a representative signaling pathway for the synthesis.

cross_validation_workflow Cross-Validation Workflow for this compound cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_synthesis Synthesis of This compound exp_purification Purification (Distillation) exp_synthesis->exp_purification exp_characterization Spectroscopic Characterization (NMR, IR, MS) exp_purification->exp_characterization comparison Data Comparison and Cross-Validation exp_characterization->comparison Experimental Data comp_geometry Geometry Optimization (DFT) comp_freq Vibrational Frequency Calculation (DFT) comp_geometry->comp_freq comp_nmr NMR Chemical Shift Calculation (GIAO) comp_geometry->comp_nmr comp_freq->comparison Calculated IR comp_nmr->comparison Calculated NMR

Cross-Validation Workflow Diagram

synthesis_pathway Synthesis of this compound reactant 3-Butyn-1-ol product This compound reactant->product Chlorination reagent SOCl₂ Pyridine reagent->product

Synthesis Pathway Diagram

Conclusion

This guide highlights the current state of knowledge on this compound by comparing available experimental data with computational predictions. The significant lack of publicly available experimental spectroscopic data underscores the need for further experimental characterization of this compound. The provided synthesis protocol offers a reliable method for its preparation, which will enable researchers to generate the necessary experimental data for a more complete and robust cross-validation. The computational methods outlined provide a powerful tool for predicting the properties of this and similar molecules, aiding in the design and interpretation of future experiments.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Chloro-1-butyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Chloro-1-butyne is a hazardous chemical. The primary and most strongly recommended method for its disposal is through a licensed and approved hazardous waste disposal facility. The information provided here is for guidance and to ensure safe handling and storage prior to professional disposal. Any laboratory-scale treatment should only be considered by trained professionals after a thorough risk assessment.

Essential Safety and Logistical Information

Proper management of this compound waste is critical to ensure laboratory safety and environmental protection. This substance is classified as hazardous due to its flammability, toxicity, and potential for violent reactions with certain materials.[1][2]

Summary of Hazards and Reactivity

A clear understanding of the chemical's properties is the foundation of its safe disposal.

PropertyDataImplication for Disposal
Flammability Highly flammable liquid and vapor.[2]Keep away from heat, sparks, open flames, and other ignition sources. Store in a cool, well-ventilated area. Use non-sparking tools when handling containers.
Toxicity Toxic if swallowed; may cause skin sensitization.[1][2]Avoid ingestion, inhalation, and skin contact. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.
Reactivity Reacts with strong oxidizing agents and strong bases.[1] Stable under normal conditions, but sensitive to heat and light.Segregate from incompatible materials. Avoid uncontrolled mixing with bases or oxidizing agents, which could lead to vigorous or explosive reactions. Store in tightly closed, light-resistant containers.
Environmental Hazard Do not flush into surface water or sanitary sewer systems.[3]Prevent release into the environment. Spills must be contained and collected as hazardous waste.

Operational and Disposal Plans

The logistical plan for disposing of this compound involves two main stages: accumulation and storage in the laboratory, followed by transfer to a professional disposal service.

Step 1: In-Laboratory Waste Accumulation and Storage
  • Container Selection: Use a dedicated, properly labeled, and chemically compatible waste container. The original container, if in good condition, is a suitable option. Ensure the container has a secure, tight-fitting cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Include the approximate concentration if it is in a solution.

  • Segregation: Store the this compound waste separately from incompatible chemicals, particularly strong oxidizing agents and bases.

  • Storage Location: Keep the waste container in a designated, well-ventilated, and cool secondary containment bin within the laboratory, away from heat sources and direct sunlight.

Step 2: Professional Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full or when the waste is no longer being generated, contact your institution's EHS or equivalent safety office to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms, providing accurate information about the waste's composition.

  • Handover: Follow the specific procedures provided by your EHS office for the safe handover of the waste to trained personnel.

Potential Experimental Treatment Protocols (For Informational Purposes Only)

Warning: The following are generalized chemical degradation methods for related substance classes. They have not been validated for this compound and could be dangerous. The presence of both a terminal alkyne and a primary alkyl chloride can lead to complex and potentially hazardous reactions. These procedures should not be attempted without a thorough, substance-specific risk assessment by a qualified chemist.

  • Reaction with Alcoholic Potash (Potassium Hydroxide in Ethanol): In theory, reacting an alkyl halide with alcoholic KOH promotes an elimination reaction. For 1-chloro-butane, this yields but-1-ene.[4] However, this compound also has an acidic terminal alkyne proton, which would be deprotonated by the strong base. This could lead to a mixture of products and potentially vigorous reactions.

  • Oxidation with Potassium Permanganate (KMnO₄): Hot, alkaline, or acidic potassium permanganate is a strong oxidizing agent that can cleave the carbon-carbon triple bond of alkynes.[5][6] For 1-butyne, this reaction yields propanoic acid and carbon dioxide.[5] The presence of the chloro- group could complicate this reaction, and the oxidation itself can be highly exothermic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_assessment Initial Assessment cluster_disposal_path Disposal Pathway start Unwanted this compound is_contaminated Is the material contaminated or a reaction byproduct? start->is_contaminated is_pure Is it unused/pure reagent? is_contaminated->is_pure No professional_disposal Treat as Hazardous Waste: 1. Use labeled, compatible container. 2. Store in secondary containment. 3. Segregate from incompatibles. is_contaminated->professional_disposal Yes is_pure->professional_disposal No (Expired/Unneeded) consider_redistribution Consider redistribution to another research group. is_pure->consider_redistribution Yes contact_ehs Contact EHS for Pickup professional_disposal->contact_ehs consider_redistribution->professional_disposal No takers

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-1-butyne (CAS No. 51908-64-6) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that is toxic if swallowed and may cause skin sensitization.[1][2] Appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical splash goggles or a full-face shield.[1][3]
Hand Protection Chemical-resistant gloves. Given the nature of halogenated organic compounds, nitrile or neoprene gloves are recommended. Double gloving is a good practice. It is crucial to consult the glove manufacturer's specific chemical resistance data. If specific data for this compound is unavailable, select gloves rated for chlorinated solvents and perform a pre-use check for any signs of degradation.
Body Protection A flame-resistant lab coat.[3]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risks.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_transfer Transfer Chemical in Fume Hood prep_materials->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction handling_monitoring Monitor Reaction Progress handling_reaction->handling_monitoring cleanup_decontaminate Decontaminate Glassware handling_monitoring->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Designated Containers cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and reagents within the fume hood.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.

    • Use spark-proof tools and equipment to prevent ignition.[3]

    • Keep containers tightly closed when not in use.[3]

    • Avoid contact with incompatible materials (see Table 2).

  • Storage:

    • Store this compound in a cool, dry, well-ventilated area away from heat and ignition sources.[4]

    • Keep it segregated from incompatible chemicals.

Chemical Incompatibilities

Avoid contact between this compound and the following substances to prevent vigorous or explosive reactions.

Table 2: Known Chemical Incompatibilities

Chemical ClassSpecific Examples
Strong Oxidizing Agents Nitric acid, perchloric acid, peroxides
Strong Bases Sodium hydroxide, potassium hydroxide
Reactive Metals Sodium, potassium, magnesium

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 3: Emergency Response Plan

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.
Spill For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[8] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools for cleanup.[8] For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow Diagram

Waste Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container storage_location Store in a Designated Hazardous Waste Accumulation Area collect_liquid->storage_location collect_solid Collect Contaminated Solids in a Separate Labeled Container collect_solid->storage_location storage_segregation Segregate from Incompatible Wastes storage_location->storage_segregation disposal_request Request Pickup by Certified Hazardous Waste Handler storage_segregation->disposal_request disposal_documentation Complete all Necessary Waste Manifests disposal_request->disposal_documentation

Caption: A systematic workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container. The label should read "Hazardous Waste: Halogenated Organic Liquid" and list all components.

    • Collect all contaminated solid waste (e.g., gloves, absorbent materials, paper towels) in a separate, sealed, and labeled container.

  • Container Management:

    • Keep waste containers closed at all times except when adding waste.

    • Do not fill containers to more than 90% capacity.

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure segregation from incompatible waste streams.

  • Disposal:

    • Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.